Bepafant
Descripción
RN given from Toxlit 6/90; PAF antagonist
Propiedades
IUPAC Name |
[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVRZOREBYLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869589 | |
| Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114776-28-2 | |
| Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bepafant: A Technical Guide to its Function as a Platelet-Activating Factor (PAF) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepafant (also known as WEB 2170) is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] A thieno-triazolodiazepine derivative, this compound has been extensively utilized as a research tool in both in vitro and in vivo studies to elucidate the physiological and pathological roles of the PAF signaling pathway.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active component and the distomer (WEB2387) being inactive.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory and thrombotic responses.[1][4] By binding to the PAFR with high affinity, this compound prevents the endogenous ligand, PAF, from activating the receptor. This inhibition blocks the downstream signaling cascades that lead to various cellular responses, including platelet and neutrophil aggregation, increased vascular permeability, hypotension, and bronchoconstriction.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory activity.
Table 1: In Vitro Binding Affinity and Potency of this compound and its Enantiomers
| Compound | Parameter | Species | Tissue/Cell Type | Value | Reference |
| This compound | KD | Human | Platelets | 16 nM | [1] |
| S-Bepafant | KD | Human | Platelets | 14 nM | [4] |
| This compound | IC50 (Platelet Aggregation) | Human | Platelets | 310 nM | [1] |
| S-Bepafant | IC50 (Platelet Aggregation) | Human | Platelets | 350 nM | [4] |
| This compound | IC50 (Neutrophil Aggregation) | Human | Neutrophils | 830 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Compound | Parameter | Species | Administration | Value (mg/kg) | Reference |
| This compound | ED50 (Respiratory Flow) | Guinea Pig | p.o. | 0.021 | [1] |
| This compound | ED50 (Respiratory Flow) | Guinea Pig | i.v. | 0.007 | [1] |
| This compound | ED50 (Hypotension) | Rat | p.o. | 0.05 - 1 | [2] |
| This compound | ED50 (Hypotension) | Rat | i.v. | 0.001 - 0.1 | [2] |
Signaling Pathways
The activation of the PAF receptor initiates a complex network of intracellular signaling pathways. This compound, by blocking the initial binding of PAF, prevents the activation of these cascades.
Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's activity.
Radioligand Binding Assay ([3H]PAF Displacement)
This assay quantifies the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand, [3H]PAF.
Caption: Workflow for determining this compound's binding affinity via radioligand displacement.
Methodology:
-
Preparation of Human Platelet Membranes:
-
Obtain platelet-rich plasma (PRP) from healthy human donors.
-
Isolate platelets by centrifugation.
-
Wash the platelet pellet multiple times in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets via sonication or hypotonic shock.
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of [3H]PAF.
-
Add increasing concentrations of unlabeled this compound to competitively displace the [3H]PAF.
-
Include control tubes for total binding (only [3H]PAF) and non-specific binding ( [3H]PAF in the presence of a high concentration of unlabeled PAF).
-
Add the prepared platelet membranes to each tube.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound [3H]PAF.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]PAF binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]PAF binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (KD) using the Cheng-Prusoff equation.
-
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.
Caption: Workflow for assessing this compound's inhibition of PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
Carefully collect the PRP supernatant.
-
-
Platelet Aggregation Measurement:
-
Place a sample of PRP into a cuvette in a light transmission aggregometer and establish a baseline light transmission.
-
Add a specific concentration of this compound (or vehicle control) to the PRP and allow it to pre-incubate for a short period.
-
Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF.
-
Record the change in light transmission over time as the platelets aggregate. Maximum aggregation is represented by an increase in light transmission.
-
-
Data Analysis:
-
Measure the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation.
-
Clinical Studies Overview
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist that has been instrumental in defining the role of the PAF signaling pathway in a multitude of physiological and pathological processes. Its high affinity for the PAF receptor and its efficacy in inhibiting PAF-induced cellular responses in both in vitro and in vivo models are well-documented. While its clinical development has been limited, this compound remains an invaluable tool for researchers investigating the complex roles of platelet-activating factor in inflammation, thrombosis, and other disease states.
References
Discovery and history of Bepafant (WEB 2170)
An In-depth Technical Guide to Bepafant (WEB 2170): Discovery, Mechanism, and Preclinical Profile
Introduction
This compound (WEB 2170) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Developed as a pharmacological improvement on its predecessor, Apafant (WEB 2086), this compound has demonstrated superior in vivo potency in various preclinical models of inflammation and allergic response.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and History
This compound emerged from research focused on the thienotriazolodiazepine scaffold, which was also the basis for Apafant.[1][5] While Apafant was a potent PAF antagonist, this compound was developed to exhibit enhanced in vivo activity.[1][2] First disclosed in 1990, this compound quickly became a widely used tool for studying the physiological and pathological roles of the PAF pathway.[1] It is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active eutomer and the R-enantiomer (WEB 2387) serving as the inactive distomer, making it a useful negative control in experiments.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR).[1] By binding to PAFR, this compound prevents the binding of the endogenous ligand, PAF, a potent phospholipid mediator involved in a wide range of inflammatory and thrombotic processes.[1] The downstream signaling pathways of PAFR activation, which this compound inhibits, include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[1][6]
Signaling Pathway
The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| KD | Human | [³H]PAF binding displacement on platelets | 16 nM | [1][6] |
| IC₅₀ | Human | PAF-induced platelet aggregation | 310 nM (0.3 µM) | [1][2][6] |
| IC₅₀ | Human | PAF-induced neutrophil aggregation | 830 nM (0.83 µM) | [1][2][6] |
| pA₂ | Horse | In vitro platelet aggregation | 7.21 | [7] |
Table 2: In Vivo Activity of this compound
| Species | Model | Route | ED₅₀ / Effective Dose | Reference |
| Guinea Pig | PAF-induced effects | p.o. | 0.021 mg/kg | [1] |
| Guinea Pig | PAF-induced effects | i.v. | 0.007 mg/kg | [1] |
| Guinea Pig | PAF-induced intrathoracic platelet accumulation | p.o. | 0.005 - 0.5 mg/kg (dose-dependent abrogation) | [2] |
| Guinea Pig | PAF-induced intrathoracic platelet accumulation | i.v. | 0.005 - 0.05 mg/kg (dose-dependent abrogation) | [2] |
| Mouse (NMRI) | PAF-induced lethality | p.o. | 0.01 - 1 mg/kg (protective effect) | [2] |
| Mouse (NMRI) | PAF-induced lethality | i.v. | 0.005 - 0.1 mg/kg (protective effect) | [2] |
| Rat | PAF-induced hypotension | p.o. | 0.05 - 1 mg/kg (dose-related inhibition) | [2] |
| Rat | PAF-induced hypotension | i.v. | 0.001 - 0.1 mg/kg (dose-related inhibition) | [2] |
| Rat | PAF-induced paw edema | - | More potent than Apafant | [1][3][4] |
| Rabbit | Ischemic skeletal muscle | local infusion | Significantly improved muscle survival | [8] |
| Cat | Myocardial ischemia and reperfusion | i.v. | 1 mg/kg bolus + 2 mg/kg/hr | [9] |
| Horse | PAF-induced ex vivo platelet aggregation | i.v. | 0.1 mg/kg (greater inhibition than WEB 2086) | [7] |
Table 3: Pharmacokinetic Properties
| Species | Parameter | Route | Value |
| Rat | Half-life (t₁/₂) | p.o. | ~5 - 6 hours |
| Rat | Half-life (t₁/₂) | i.v. | ~1.1 - 2.3 hours |
Experimental Protocols
[³H]PAF Binding Assay
Objective: To determine the binding affinity (KD) of this compound for the human PAF receptor.
Methodology:
-
Human platelets are isolated and prepared as a membrane fraction.
-
A constant concentration of radiolabeled [³H]PAF is incubated with the platelet membranes.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with [³H]PAF for binding to the PAF receptor.
-
After reaching equilibrium, the bound and free [³H]PAF are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The KD is calculated from the concentration of this compound that inhibits 50% of the specific binding of [³H]PAF.
PAF-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect (IC₅₀) of this compound on PAF-induced human platelet aggregation.
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
Various concentrations of this compound or a vehicle control are pre-incubated with the PRP.
-
PAF is added to induce platelet aggregation, and the change in light transmission is recorded over time.
-
The IC₅₀ is determined as the concentration of this compound that inhibits the PAF-induced aggregation by 50%.
The following diagram outlines the general workflow for an in vitro platelet aggregation experiment.
In Vivo Models
PAF-Induced Hypotension in Rats: Anesthetized rats are instrumented to monitor blood pressure. This compound is administered either orally or intravenously at various doses prior to an intravenous challenge with PAF. The dose-dependent inhibition of the hypotensive response to PAF is then quantified.[2]
PAF-Induced Lethality in Mice: Elderly NMRI mice are treated with this compound (orally or intravenously) or a control vehicle. Subsequently, a lethal dose of PAF is administered, and the survival rate is monitored.[2]
Selectivity
This compound is highly selective for the PAF receptor. It shows little to no inhibitory action against platelet or neutrophil aggregation induced by other agonists.[1][2] Despite its thienotriazolodiazepine structure, which is similar to CNS-acting benzodiazepines, this compound exhibits only weak cross-reactivity with the central benzodiazepine receptor.[1]
Conclusion
This compound (WEB 2170) is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated efficacy in a wide array of in vitro and in vivo models. Its superior in vivo potency compared to its predecessor, Apafant, has made it an invaluable tool for elucidating the role of PAF in various pathophysiological processes. The data presented in this guide underscore its utility as a reference compound in PAF-related research and drug discovery.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Apafant - Wikipedia [en.wikipedia.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor (PAF) receptor antagonism by WEB 2170 improves the survival of ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the cardioprotective actions of WEB-2170, this compound, a platelet activating factor antagonist, in myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepafant and its Enantiomers: A Technical Guide to a Potent PAF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepafant (WEB 2170) is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor, belonging to the thienotriazolodiazepine class of compounds.[1][2] It is a racemic mixture, comprising the active (S)-enantiomer, S-Bepafant, and the largely inactive (R)-enantiomer, WEB2387.[1][2] This technical guide provides an in-depth overview of the racemic mixture of this compound and its individual enantiomers, focusing on their pharmacological properties, mechanism of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] Antagonism of the PAFR is a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases.
This compound has emerged as a valuable research tool for investigating the role of the PAF pathway in various disease models.[1][2] It is a pharmacologically improved derivative of Apafant, demonstrating higher potency in in-vivo models.[1][2] Understanding the distinct properties of its racemic form and its individual enantiomers is crucial for the accurate interpretation of experimental results and for the potential development of enantiomerically pure therapeutic agents.
Chemical and Physical Properties
This compound is a chiral molecule, and its racemic mixture consists of a 1:1 ratio of the (S)- and (R)-enantiomers.[3][4][5] The (S)-enantiomer, S-Bepafant, is the eutomer, possessing the majority of the pharmacological activity.[1][2] The (R)-enantiomer, WEB2387, is the distomer and is considered largely inactive, serving as a useful negative control in experiments.[2]
Pharmacological Data
The pharmacological activity of this compound and its enantiomers has been characterized through a variety of in-vitro and in-vivo studies. The following tables summarize the key quantitative data.
Table 1: In-Vitro Activity of this compound and its Enantiomers
| Compound | Target | Assay | Species | Value | Unit | Reference |
| This compound | PAF Receptor | [3H]PAF Displacement (KD) | Human Platelets | 16 | nM | [1] |
| S-Bepafant | PAF Receptor | [3H]PAF Displacement (KD) | Human Platelets | 14 | nM | [6] |
| This compound | PAF-induced Platelet Aggregation | IC50 | Human | 310 | nM | [1] |
| S-Bepafant | PAF-induced Platelet Aggregation | IC50 | Human | 350 | nM | [6] |
| This compound | PAF-induced Neutrophil Aggregation | IC50 | Human | 830 | nM | [1][2] |
| This compound | Benzodiazepine Receptor Inhibition | Ki | Rat | 3495 | nM | [2] |
Table 2: In-Vivo Activity of this compound and its Enantiomers in Guinea Pigs
| Compound | Model | Route of Administration | ED50 | Unit | Reference |
| This compound | PAF-induced Bronchoconstriction | Oral | 0.021 | mg/kg | [1][7] |
| This compound | PAF-induced Bronchoconstriction | Intravenous | 0.007 | mg/kg | [1] |
| S-Bepafant ((-)-WEB 2170) | PAF-induced Bronchoconstriction | Oral | 0.018 | mg/kg | [7] |
| WEB2387 ((+)-WEB 2170) | PAF-induced Bronchoconstriction | Oral | 1.55 | mg/kg | [7] |
| This compound | PAF-induced Hypotension (MAP) | Oral | comparable to bronchoconstriction | mg/kg | [1] |
| This compound | PAF-induced Hypotension (MAP) | Intravenous | comparable to bronchoconstriction | mg/kg | [1] |
| S-Bepafant | PAF-induced Hypotension (MAP) | Intravenous | 0.005 | mg/kg | [8] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Unit | Reference |
| This compound | Rat | t1/2 | 5.4 | h | [9] |
| Apafant | Rat | t1/2 | 3.1 | h | [9] |
Mechanism of Action and Signaling Pathways
This compound and its active enantiomer, S-Bepafant, exert their pharmacological effects by competitively inhibiting the binding of PAF to the PAF receptor.[1] The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events.[1] These events include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, such as platelet and neutrophil aggregation, inflammation, and bronchoconstriction.[10] By blocking the initial binding of PAF, this compound effectively inhibits these downstream effects.
Caption: PAF Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its enantiomers.
In-Vitro Assays
This assay determines the binding affinity of a compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand, [3H]PAF.
-
Materials:
-
Washed human platelets
-
[3H]PAF (radioligand)
-
Unlabeled PAF (for non-specific binding determination)
-
Test compounds (this compound, S-Bepafant, etc.)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare washed human platelets and resuspend in binding buffer.
-
In a series of tubes, add a fixed concentration of [3H]PAF.
-
For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled PAF.
-
For competitive binding, add increasing concentrations of the test compound.
-
Add the platelet suspension to each tube and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the KD or Ki values by analyzing the competitive binding data using appropriate software (e.g., Prism).
-
References
- 1. karger.com [karger.com]
- 2. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
WEB2387 as an Inactive Distomer of Bepafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of WEB2387, the inactive distomer of the platelet-activating factor (PAF) receptor antagonist, bepafant. This compound is a racemic mixture comprising the active S-enantiomer (eutomer) and the inactive R-enantiomer, WEB2387. This document details the pharmacological properties of WEB2387, presenting its role as an essential negative control in studies involving this compound and its active counterpart. Quantitative data on receptor binding and in vivo activity are presented in structured tables, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of WEB2387's scientific application.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a multitude of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1][2] The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor.[1][2] Consequently, the development of PAFR antagonists has been a significant area of research for therapeutic intervention in various inflammatory diseases.
This compound (WEB 2170) is a potent and specific synthetic antagonist of the PAF receptor, belonging to the thieno-triazolodiazepine class of compounds.[2][3] It is a racemic mixture, consisting of two enantiomers: the active S-bepafant (the eutomer) and the inactive R-bepafant, also known as WEB2387 (the distomer).[2] The significant difference in pharmacological activity between these two enantiomers makes WEB2387 an ideal negative control for in vitro and in vivo experiments designed to investigate the specific effects of PAFR antagonism by this compound.[1] This guide explores the core characteristics of WEB2387, providing the necessary technical details for its effective use in research settings.
Pharmacological Data
The pharmacological activity of WEB2387 is best understood in direct comparison to its active counterpart, S-bepafant, and the racemic mixture, this compound. The following tables summarize the key quantitative data, highlighting the disparity in their effects.
Table 1: In Vitro Receptor Binding and Platelet Aggregation
| Compound | Molecular Weight (Da) | Receptor Binding (K D ) [nM], human platelets | Platelet Aggregation (IC 50 ) [nM], human |
| S-Bepafant | 468.0 | 14 | 350 |
| This compound (racemate) | 468.0 | 16 | 310 |
| WEB2387 (distomer) | 468.0 | 660 | 8790 |
| Apafant (related compound) | 456.0 | 15 | 170 |
Data sourced from opnMe.com by Boehringer Ingelheim.[4]
Table 2: In Vivo Potency in Guinea Pig Model of PAF-Induced Bronchoconstriction
| Compound | Respiratory Flow ED 50 [mg/kg] (p.o.) | Respiratory Flow ED 50 [mg/kg] (i.v.) | Mean Arterial Pressure ED 50 [mg/kg] (p.o.) | Mean Arterial Pressure ED 50 [mg/kg] (i.v.) |
| S-Bepafant | 0.018 | 0.004 | 0.027 | 0.005 |
| This compound (racemate) | 0.021 | 0.007 | 0.02 | 0.006 |
| WEB2387 (distomer) | 1.55 | 0.081 | 1.2 | 0.086 |
| Apafant (related compound) | 0.07 | 0.018 | 0.066 | 0.016 |
Data sourced from opnMe.com by Boehringer Ingelheim.[4] As shown in the table, there is a 40-80-fold reduction in in vivo potency of WEB2387 compared to S-Bepafant.[5][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize WEB2387.
PAF Receptor Binding Assay
This assay determines the binding affinity of a compound to the PAF receptor.
-
Objective: To determine the equilibrium dissociation constant (K D ) of WEB2387 for the human PAF receptor.
-
Principle: A competitive binding assay is used, where the test compound (WEB2387) competes with a radiolabeled ligand ([ 3 H]PAF) for binding to the PAF receptor on human platelet membranes.
-
Methodology:
-
Preparation of Platelet Membranes: Isolate platelet-rich plasma from human venous blood. Prepare platelet membranes through centrifugation and lysis.
-
Binding Reaction: Incubate the platelet membranes with a fixed concentration of [ 3 H]PAF and varying concentrations of WEB2387.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: The concentration of WEB2387 that inhibits 50% of the specific binding of [ 3 H]PAF (IC 50 ) is determined. The K D is then calculated using the Cheng-Prusoff equation.[4]
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of WEB2387 for PAF-induced human platelet aggregation.
-
Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect human venous blood into an anticoagulant and centrifuge at a low speed to obtain PRP.[6]
-
Assay Procedure:
-
Data Analysis: The IC 50 value is calculated as the concentration of WEB2387 that causes 50% inhibition of the maximum aggregation induced by PAF alone.[8]
-
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the efficacy of a compound in antagonizing the physiological effects of PAF.
-
Objective: To determine the median effective dose (ED 50 ) of WEB2387 required to inhibit PAF-induced bronchoconstriction in anesthetized guinea pigs.
-
Principle: Intravenous administration of PAF in guinea pigs induces acute bronchoconstriction, which can be measured as changes in respiratory flow and mean arterial pressure.[9][10]
-
Methodology:
-
Animal Preparation: Anesthetize guinea pigs and surgically prepare them for the measurement of respiratory flow and arterial blood pressure.[11]
-
Drug Administration: Administer WEB2387 either intravenously (i.v.) or orally (p.o.) at various doses prior to the PAF challenge.
-
PAF Challenge: Administer a standardized dose of PAF intravenously to induce bronchoconstriction.[12]
-
Measurement of Response: Continuously record respiratory flow and mean arterial pressure.
-
Data Analysis: The ED 50 is calculated as the dose of WEB2387 that produces a 50% inhibition of the PAF-induced changes in respiratory flow or mean arterial pressure.
-
Visualizations: Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound and S-bepafant act as antagonists, blocking these downstream effects, while WEB2387 exhibits significantly weaker antagonism.
Caption: Simplified PAF receptor signaling cascade.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for comparing the activity of this compound, its enantiomers, and WEB2387.
References
- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepafant: A Comprehensive Technical Guide to its Inhibition of PAF-Induced Neutrophil Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of bepafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The document elucidates the pivotal role of this compound in the inhibition of PAF-induced neutrophil aggregation, a critical process in the inflammatory cascade. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development and inflammatory response.
Introduction
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. A key cellular response to PAF is the activation and aggregation of neutrophils, the most abundant type of white blood cells and frontline defenders in the innate immune system. While essential for host defense, excessive or unregulated neutrophil aggregation can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.
This compound (WEB 2170) is a synthetic thieno-triazolodiazepine that acts as a competitive antagonist of the PAF receptor (PAFR).[1] By binding to the PAFR, this compound effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory effects. This guide focuses specifically on the mechanism and quantitative assessment of this compound's inhibitory action on PAF-induced neutrophil aggregation.
Mechanism of Action: Inhibition of PAF-Induced Neutrophil Aggregation
PAF-induced neutrophil aggregation is a multi-step process involving intracellular signaling and the modulation of cell surface adhesion molecules. This compound intervenes at the initial step of this cascade by preventing the binding of PAF to its G-protein coupled receptor on the neutrophil surface.
The PAF Signaling Cascade in Neutrophils
Upon binding to its receptor, PAF triggers a cascade of intracellular events that culminate in a state of neutrophil activation and increased adhesiveness:
-
G-Protein Activation: The PAF receptor is coupled to a Gq-type G-protein. PAF binding induces a conformational change in the receptor, leading to the activation of the G-protein.
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Kinase Activation: PKC, along with other signaling intermediates, activates downstream kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Modulation of Adhesion Molecules: These signaling cascades lead to critical changes in the expression and conformation of adhesion molecules on the neutrophil surface, primarily L-selectin (CD62L) and the β2-integrin Mac-1 (CD11b/CD18). This involves the shedding of L-selectin and the upregulation and conformational activation of Mac-1, which collectively promote cell-cell adhesion and aggregation.[2]
This compound's Point of Intervention
This compound, as a competitive antagonist, binds to the PAF receptor with high affinity, preventing PAF from initiating this signaling cascade.[3][4] This blockade is the primary mechanism by which this compound inhibits PAF-induced neutrophil aggregation.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound on PAF-induced neutrophil aggregation has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound (WEB 2170) | PAF-induced Neutrophil Aggregation | Human | 830 | [1][5] |
| Apafant (WEB 2086) | PAF-induced Neutrophil Aggregation | Human | 360 | [4] |
| S-Bepafant | PAF-induced Neutrophil Aggregation | Human | Not Determined | [3] |
| WEB2387 (inactive distomer) | PAF-induced Neutrophil Aggregation | Human | Not Determined | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on PAF-induced neutrophil aggregation.
Isolation of Human Neutrophils
A high-purity neutrophil population is essential for accurate in vitro assays.
Materials:
-
Anticoagulated (e.g., with sodium heparin) whole human blood from healthy donors.
-
Density gradient medium (e.g., Polymorphprep™).
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+.
-
Red Blood Cell Lysis Buffer.
-
HBSS with Ca2+ and Mg2+.
-
Trypan blue solution.
-
Hemocytometer or automated cell counter.
Procedure:
-
Bring all solutions to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer.
-
Wash the collected neutrophils by adding HBSS (without Ca2+/Mg2+) to a final volume of 10 mL and centrifuge at 350 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in 2 mL of Red Blood Cell Lysis Buffer for 30-60 seconds, then add 8 mL of HBSS (without Ca2+/Mg2+) and centrifuge at 250 x g for 5 minutes.
-
Repeat the wash step with HBSS (without Ca2+/Mg2+).
-
Resuspend the final neutrophil pellet in HBSS (with Ca2+/Mg2+) at a concentration of 2 x 10^6 cells/mL.
-
Assess cell viability using the trypan blue exclusion method. Purity should be >95% as determined by morphology on a stained cytospin preparation.
Neutrophil Aggregation Assay by Light Transmission Aggregometry
This method measures the increase in light transmission through a stirred suspension of neutrophils as they aggregate.
Materials:
-
Isolated human neutrophils (2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+).
-
Platelet-Activating Factor (PAF) stock solution (e.g., 1 mM in ethanol, serially diluted in HBSS).
-
This compound stock solution (e.g., 10 mM in DMSO, serially diluted in HBSS).
-
Light Transmission Aggregometer.
-
Stir bars.
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of the neutrophil suspension into a siliconized glass cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the cells to equilibrate for 5 minutes with stirring (e.g., 900 rpm).
-
To determine the inhibitory effect of this compound, add 50 µL of the desired concentration of this compound (or vehicle control) to the neutrophil suspension and incubate for 3 minutes.
-
Establish a baseline light transmission reading.
-
Initiate aggregation by adding 50 µL of a sub-maximal concentration of PAF (e.g., 100 nM final concentration) and record the change in light transmission for 5-10 minutes.
-
The extent of aggregation is quantified as the maximum change in light transmission.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
Neutrophil Aggregation and Activation Marker Analysis by Flow Cytometry
Flow cytometry allows for the quantitative analysis of neutrophil aggregation and the expression of activation markers on a single-cell level.
Materials:
-
Isolated human neutrophils (2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Fluorochrome-conjugated antibodies against CD11b (Mac-1) and CD62L (L-selectin).
-
Isotype control antibodies.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
In microcentrifuge tubes, pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Stimulate the neutrophils by adding PAF (e.g., 100 nM final concentration) and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 1 mL of ice-cold FACS buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies against CD11b and CD62L (and isotype controls in separate tubes).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analysis:
-
Aggregation: Gate on the neutrophil population based on forward and side scatter. An increase in forward scatter (FSC) and the appearance of events with higher FSC and side scatter (SSC) can indicate cell aggregates.
-
Activation Markers: Quantify the mean fluorescence intensity (MFI) of CD11b and CD62L on the single-cell population. PAF stimulation will induce an increase in CD11b MFI and a decrease in CD62L MFI. Analyze the dose-dependent effect of this compound on these changes.
-
Visualizations
Signaling Pathway of PAF-Induced Neutrophil Aggregation
Caption: PAF signaling cascade leading to neutrophil aggregation and its inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of PAF-induced neutrophil aggregation.
Conclusion
This compound is a well-characterized, potent inhibitor of PAF-induced neutrophil aggregation. Its mechanism of action is centered on the competitive antagonism of the PAF receptor, thereby preventing the initiation of a complex intracellular signaling cascade that leads to neutrophil activation and enhanced cell-cell adhesion. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation of this compound and other PAF receptor antagonists in the context of inflammatory diseases. The visualization of the signaling pathway and experimental workflow offers a clear framework for understanding the molecular and procedural aspects of this area of research. Further studies to delineate the precise dose-response relationship of this compound and its stereoisomers on neutrophil aggregation will continue to refine our understanding of its therapeutic potential.
References
- 1. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective regulation of expression of surface adhesion molecules Mac-1, L-selectin, and VLA-4 on human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
Investigating the PAF Pathway In Vitro: A Technical Guide to Utilizing Bepafant
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Platelet-Activating Factor (PAF) pathway and the utility of Bepafant as a potent and specific antagonist for its in vitro investigation. This document outlines the mechanism of action of this compound, presents key quantitative data, offers detailed experimental protocols for studying PAF-mediated cellular responses, and provides visual representations of the signaling cascade and experimental workflows.
Introduction: The Platelet-Activating Factor (PAF) Signaling Pathway
The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[2]
Upon binding of PAF to its receptor, a conformational change occurs, leading to the activation of heterotrimeric G-proteins, primarily Gq and Gi.[3] This initiates a cascade of intracellular signaling events:
-
Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][7]
-
DAG , along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses.[4]
-
-
Gi Pathway: The Gi alpha subunit can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, although the Gq pathway is the primary mediator of many acute PAF-induced responses.[3]
-
MAPK Pathway Activation: The PAF signaling cascade also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating gene expression and other long-term cellular responses.[8][9][10] This activation can occur through pathways dependent on and independent of intracellular calcium increases.[8]
These signaling events culminate in a variety of cellular responses, such as platelet and neutrophil aggregation, chemotaxis, and the release of inflammatory mediators.[2]
This compound: A Key Tool for PAF Pathway Interrogation
This compound (WEB 2170) is a potent and specific synthetic antagonist of the PAF receptor.[3] It belongs to the thienotriazolodiazepine class of compounds and functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling cascade.[3]
This compound is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active component (eutomer), while the R-enantiomer (WEB 2387) is inactive (distomer) and serves as an excellent negative control for in vitro experiments.[3]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound and its related compounds, providing researchers with essential information for experimental design.
| Compound | Target | Assay | Organism | Value | Unit | Reference |
| This compound | PAF Receptor | [3H]PAF Binding | Human | 16 | nM (KD) | [3] |
| This compound | PAF-induced Platelet Aggregation | In vitro | Human | 310 | nM (IC50) | [3] |
| This compound | PAF-induced Neutrophil Aggregation | In vitro | Human | 830 | nM (IC50) | [3][11] |
| S-Bepafant | PAF Receptor | [3H]PAF Binding | Human | 14 | nM (KD) | [2] |
| S-Bepafant | PAF-induced Platelet Aggregation | In vitro | Human | 350 | nM (IC50) | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the PAF pathway using this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to PAF and the inhibitory effect of this compound.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Aggregometer.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.[12]
-
Carefully collect the upper, straw-colored layer, which is the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[13]
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Warm the PRP to 37°C.
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette with PRP in the sample well of the aggregometer to set the 0% aggregation baseline.
-
To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of this compound (or its vehicle control) for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF to the PRP.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each condition.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
-
In Vitro Neutrophil Aggregation Assay
This assay assesses the aggregation of isolated neutrophils in response to PAF and its inhibition by this compound.
Materials:
-
Human whole blood collected in anticoagulant (e.g., EDTA).
-
Neutrophil isolation reagents (e.g., Ficoll-Paque, Dextran).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Spectrophotometer or aggregometer.
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 2-5 x 10^6 cells/mL.
-
-
Neutrophil Aggregation Measurement:
-
Pre-warm the neutrophil suspension to 37°C.
-
To test the effect of this compound, pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 5-10 minutes at 37°C.
-
Add PAF to the neutrophil suspension to induce aggregation.
-
Monitor the change in light transmittance or absorbance over time using a spectrophotometer or aggregometer. An increase in light transmittance indicates cell aggregation.
-
-
Data Analysis:
-
Determine the rate and extent of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by this compound and determine the IC50 value.
-
Visualizing the PAF Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PAF signaling pathway and a typical experimental workflow for using this compound.
Caption: The PAF signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. IP3 and PLC [worms.zoology.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet activating factor activates MAPK and increases in intracellular calcium via independent pathways in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bepafant Dosage for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepafant (formerly known as WEB 2170) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3][4][5] As a thieno-triazolodiazepine derivative, this compound has demonstrated significant efficacy in a variety of in vivo animal models of inflammation, allergy, and shock.[3][4] It acts by competitively inhibiting the binding of PAF to its G-protein coupled receptor, thereby blocking downstream signaling pathways implicated in numerous pathological processes.[4][6][5] These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and its mechanism of action for researchers utilizing this compound in preclinical studies.
Data Presentation: this compound In Vivo Efficacy
The following tables summarize the effective doses (ED₅₀) and pharmacokinetic parameters of this compound in various animal models.
Table 1: Effective Dose (ED₅₀) of this compound in Guinea Pigs
| Parameter | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Respiratory Flow | Oral (p.o.) | 0.021 | [1] |
| Respiratory Flow | Intravenous (i.v.) | 0.007 | [1] |
| Mean Arterial Pressure | Oral (p.o.) | Comparable to Respiratory Flow | [1] |
| Mean Arterial Pressure | Intravenous (i.v.) | Comparable to Respiratory Flow | [1] |
Table 2: Efficacy of this compound in Various Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Effect | Reference |
| Guinea Pig (PAF-induced bronchoconstriction & hypotension) | Oral (p.o.) | 0.005 - 0.5 | Abrogation of effects | [2] |
| Guinea Pig (PAF-induced bronchoconstriction & hypotension) | Intravenous (i.v.) | 0.005 - 0.05 | Abrogation of effects | [2] |
| Mouse (PAF-induced lethality) | Oral (p.o.) | 0.01 - 1 | Protection from lethal effect | [2] |
| Mouse (PAF-induced lethality) | Intravenous (i.v.) | 0.005 - 0.1 | Protection from lethal effect | [2] |
| Rat (PAF-induced hypotension) | Oral (p.o.) | 0.05 - 1 | Inhibition of hypotension | [2] |
| Rat (PAF-induced hypotension) | Intravenous (i.v.) | 0.001 - 0.1 | Inhibition of hypotension | [2] |
| Rat (PAF-induced paw edema) | Not specified | Not specified | Attenuation of edema | [4] |
| Cat (Myocardial ischemia and reperfusion) | Intravenous (i.v.) | 1 mg/kg bolus + 2 mg/kg/hr infusion | Cardioprotective effects |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Reference |
| Dose | 5.0 mg/kg | 0.48 mg/kg | [1] |
| tₘₐₓ (h) | 0.8 | N/A | [1] |
| Cₘₐₓ (nM) | 491 | N/A | [1] |
| t₁/₂ (h) | 5.4 | N/A | [1] |
| Mean Residence Time (h) | N/A | 0.38 | [1] |
| Bioavailability (F%) | 37 | N/A | [1] |
| Volume of Distribution (Vss; L/kg) | N/A | 1.7 | [1] |
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor.[1][4][5] Upon binding of its ligand, PAF, the PAFR activates downstream signaling cascades that mediate inflammatory and thrombotic responses. This compound blocks these effects by preventing PAF from binding to its receptor. Key signaling pathways inhibited by this compound include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[4]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
This protocol is designed to evaluate the ability of this compound to prevent acute bronchospasm induced by PAF.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., urethane)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration; sterile saline for intravenous administration)
-
Sterile saline
-
Ventilator
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a ventilator.
-
This compound Administration:
-
Oral (p.o.): Administer this compound (0.005 - 0.5 mg/kg) or vehicle by oral gavage 60 minutes prior to PAF challenge.
-
Intravenous (i.v.): Administer this compound (0.005 - 0.05 mg/kg) or vehicle via a cannulated jugular vein 5 minutes prior to PAF challenge.
-
-
PAF Challenge: Induce bronchoconstriction by administering PAF (e.g., 30 ng/kg/min) via intravenous infusion.[2]
-
Measurement: Continuously measure and record intratracheal pressure to assess changes in airway resistance.
-
Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in intratracheal pressure in this compound-treated animals compared to the vehicle-treated control group.
Inhibition of PAF-Induced Hypotension in Rats
This protocol assesses the efficacy of this compound in preventing PAF-induced hypotension.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., urethane)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration; sterile saline for intravenous administration)
-
Sterile saline
-
Arterial catheter
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement.
-
This compound Administration:
-
PAF Challenge: Induce hypotension by administering a bolus of PAF (e.g., 1 µg/kg, i.v.).
-
Measurement: Continuously record mean arterial pressure (MAP).
-
Data Analysis: Determine the maximum decrease in MAP following PAF administration and calculate the percentage inhibition in this compound-treated animals relative to the vehicle control group.
Inhibition of PAF-Induced Paw Edema in Rats
This protocol is used to evaluate the anti-inflammatory effects of this compound on PAF-induced paw edema.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose for oral administration)
-
Sterile saline
-
Plethysmometer or calipers
Procedure:
-
This compound Administration: Administer this compound or vehicle orally 60 minutes prior to the PAF injection.
-
Paw Edema Induction: Inject a solution of PAF (e.g., 1 µg in 0.1 mL saline) into the subplantar region of the rat's right hind paw. Inject an equal volume of saline into the left hind paw as a control.
-
Measurement: Measure the volume or thickness of both hind paws at various time points (e.g., 15, 30, 60, and 120 minutes) after the PAF injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-injection measurements. Determine the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated group.
Considerations for In Vivo Studies
-
Vehicle Selection: this compound is a lipophilic compound. For oral administration, suspension in an aqueous vehicle such as 0.5% carboxymethylcellulose or 1% methylcellulose is common. For intravenous administration, solubilization in a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like PEG 400 may be necessary. Preliminary solubility and stability studies are recommended.
-
Dose Selection: The provided dosage ranges are a starting point. Dose-response studies are crucial to determine the optimal dose for a specific animal model and experimental endpoint.
-
Controls: Appropriate vehicle controls are essential for all experiments. Additionally, the inactive enantiomer of this compound, WEB 2387, can be used as a negative control to demonstrate the specificity of the observed effects.[1][4] S-Bepafant, the active enantiomer, is also available and exhibits slightly higher potency than the racemic mixture.[4]
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the PAF receptor in various physiological and pathological processes. The data and protocols presented in these application notes provide a comprehensive resource for researchers planning to use this compound in in vivo animal models. Careful consideration of experimental design, including appropriate dosage, vehicle selection, and controls, will ensure the generation of robust and reproducible data.
References
- 1. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. norecopa.no [norecopa.no]
- 3. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bepafant in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Structurally classified as a thienotriazolodiazepine, this compound effectively inhibits the pro-inflammatory and thrombotic actions of PAF.[1][2][3] PAF is a key phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4][5] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of platelets and other cells.[6][7][8] this compound functions by competitively binding to the PAFR, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation.[1] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays to study PAF-mediated platelet function and to evaluate the efficacy of PAF receptor antagonists.
Mechanism of Action
Platelet-Activating Factor (PAF) mediates its effects through a specific G-protein coupled receptor (GPCR) on the platelet membrane.[6][8] The binding of PAF to its receptor initiates a signaling cascade involving both Gq and Gi proteins.[8] The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The culmination of these signaling events is an increase in intracellular calcium concentration, which is a critical step for platelet shape change, granule secretion, and ultimately, aggregation.[8][9]
This compound, as a competitive antagonist, binds to the PAF receptor, preventing PAF from binding and initiating this signaling cascade.[1] This inhibitory action makes this compound a valuable tool for studying the physiological roles of PAF in platelet function and for the development of anti-platelet therapies.
Data Presentation
The inhibitory effect of this compound on PAF-induced platelet aggregation is concentration-dependent. The following table summarizes the quantitative data for this compound and its active enantiomer, S-Bepafant.
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | Platelet Aggregation | Human | 310 | [1][10] |
| This compound | Platelet Aggregation | Human | 300 | [2] |
| S-Bepafant | Platelet Aggregation | Human | 350 | [11] |
| This compound | Neutrophil Aggregation | Human | 830 | [1][10] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., platelet aggregation) is reduced by half.
Experimental Protocols
Protocol for Platelet Aggregation Assay Using this compound
This protocol details the in vitro assessment of this compound's inhibitory effect on PAF-induced human platelet aggregation using light transmission aggregometry (LTA). LTA is considered the gold standard for evaluating platelet function.[12]
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication)
-
3.2% Sodium Citrate
-
Bovine Serum Albumin (BSA)
-
Tyrode's Buffer (or similar physiological buffer)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Spectrophotometer or Platelet Aggregometer
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. The supernatant is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.[12]
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
PAF Stock Solution: Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol with 0.1% BSA) at a high concentration (e.g., 1 mM).
-
PAF Working Solution: Dilute the PAF stock solution in the assay buffer to a concentration that induces submaximal aggregation (typically in the nanomolar range). The optimal concentration should be determined empirically.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 10-15 minutes.
-
Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.[12]
-
Add a small volume of the this compound working solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-3 minutes) with stirring.[1][11]
-
Initiate platelet aggregation by adding the PAF working solution.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
-
Repeat the procedure for each concentration of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of PAF-Induced Platelet Aggregation and Inhibition by this compound
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. opnme.com [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bepafant Administration in Guinea Pig Anaphylaxis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction. The guinea pig has long been utilized as a relevant animal model for studying the pathophysiology of anaphylaxis and for the preclinical evaluation of novel therapeutic agents. A key mediator implicated in the complex cascade of anaphylaxis is Platelet-Activating Factor (PAF). Bepafant (also known as WEB 2170) is a potent and selective antagonist of the PAF receptor, belonging to the thienotriazolodiazepine class of compounds.[1][2] It competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling pathways that contribute to the clinical manifestations of anaphylaxis, such as bronchoconstriction, hypotension, and increased vascular permeability.[2][3] These application notes provide detailed protocols for the administration of this compound in guinea pig models of anaphylaxis, along with summarized data on its efficacy.
Mechanism of Action of this compound
This compound is a synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[2] By binding with low nanomolar affinity to the PAF receptor, it competitively inhibits the pro-inflammatory functions of this receptor.[1] The PAF receptor is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses.[2] Activation of the PAF receptor by PAF initiates a cascade of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, aggregation of platelets and granulocytes, and chemotaxis of leukocytes.[2] this compound's antagonism of the PAF receptor effectively mitigates these downstream effects.
Signaling Pathway of PAF-Mediated Anaphylaxis
Caption: PAF Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound in guinea pig anaphylaxis models based on available literature.
Table 1: Efficacy of this compound in PAF-Induced Anaphylaxis in Guinea Pigs
| Administration Route | This compound Dose Range | Challenge | Key Findings | Reference |
| Intravenous (i.v.) | 0.005 - 0.05 mg/kg | i.v. infusion of PAF (30 ng/kg/min) | Dose-dependent abrogation of intrathoracic platelet accumulation, bronchoconstriction, hypotension, and death. | [3] |
| Oral (p.o.) | 0.005 - 0.5 mg/kg | i.v. infusion of PAF (30 ng/kg/min) | Dose-dependent abrogation of intrathoracic platelet accumulation, bronchoconstriction, hypotension, and death. | [3] |
Table 2: Efficacy of this compound in Antigen-Induced Anaphylaxis in Guinea Pigs
| Administration Route | This compound Dose Range | Sensitization | Challenge | Co-medication | Key Findings | Reference |
| Intravenous (i.v.) | 5 mg/kg | Specified immunization schedules | Antigen | Mepyramine (low dose) | Active in inhibiting anaphylaxis. | [4] |
| Oral (p.o.) | 0.04 - 3 mg/kg | Specified immunization schedules | Antigen | Mepyramine (low dose) | Active in inhibiting anaphylaxis. | [4] |
| Oral (p.o.) | 1.0 mg/kg | Not specified | Antigen | Mepyramine | Provided almost complete protection against antigen-induced anaphylactic shock and bronchoconstriction. | [2][5] |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Active Systemic Anaphylaxis in Guinea Pigs
This protocol describes a common method for inducing active systemic anaphylaxis using ovalbumin as the sensitizing antigen.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound (WEB 2170)
-
Mepyramine maleate (optional, to minimize histamine effects)
-
Anesthetic (e.g., pentobarbital sodium)
-
Syringes and needles for injection (intraperitoneal, intravenous)
-
Animal monitoring equipment (for blood pressure, respiratory function)
Procedure:
-
Sensitization:
-
Prepare a sensitizing solution of ovalbumin. A common protocol involves two intraperitoneal (i.p.) injections of 0.1 ml of 5 mg OVA in saline.[6]
-
Alternatively, a solution of 0.1, 1, 10, or 100 µg OVA containing 100 mg Al(OH)₃ in saline can be administered i.p.[6]
-
Administer a booster dose (e.g., 0.1 ml of 10 mg OVA in saline, i.p.) two days after the initial sensitization.[6]
-
Allow a sensitization period of 14-21 days.
-
-
Drug Administration:
-
Prepare this compound solution for the desired route of administration (intravenous or oral).
-
For oral administration, administer this compound at the chosen dose (e.g., 0.04 - 3 mg/kg) via gavage, typically 60 minutes before the antigen challenge.[4]
-
For intravenous administration, administer this compound at the chosen dose (e.g., 5 mg/kg) via a suitable vein (e.g., jugular vein), typically 5-10 minutes before the antigen challenge.[4]
-
(Optional) To isolate the effects of PAF, pre-treat the animals with a low dose of the antihistamine mepyramine.[4]
-
-
Anaphylactic Challenge:
-
Anesthetize the guinea pigs.
-
Administer a challenge dose of ovalbumin intravenously (e.g., 0.5 - 1.0 mg/kg).
-
Immediately begin monitoring for signs of anaphylaxis, which can include:
-
A sharp drop in blood pressure.
-
Severe bronchoconstriction (measured as an increase in airway resistance).
-
Changes in heart rate.
-
-
-
Data Collection and Analysis:
-
Continuously record physiological parameters (blood pressure, heart rate, respiratory function) for a defined period post-challenge (e.g., 30-60 minutes).
-
At the end of the experiment, collect blood samples for mediator analysis (e.g., histamine, PAF) if required.
-
Compare the severity of anaphylactic responses in this compound-treated groups with vehicle-treated control groups.
-
Experimental Workflow Diagram
Caption: Guinea Pig Anaphylaxis Experimental Workflow.
Discussion and Considerations
-
Role of Histamine: To specifically investigate the role of PAF and the efficacy of a PAF antagonist like this compound, it is often necessary to co-administer an antihistamine such as mepyramine. This helps to minimize the potent effects of histamine, which is also released during anaphylaxis in guinea pigs, allowing for a clearer assessment of PAF-mediated responses.[4]
-
Sensitization Protocol: The choice of sensitization protocol, including the dose of the antigen and the use of adjuvants, can significantly influence the severity and characteristics of the anaphylactic response.[6] Researchers should carefully select and standardize the sensitization method for their specific study objectives.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Anesthesia and appropriate endpoints should be used to minimize animal suffering.
-
This compound Formulation: this compound should be appropriately formulated for the chosen route of administration to ensure proper dissolution and bioavailability.
-
Negative Control: The inactive enantiomer of this compound, WEB2387, can be used as a negative control to demonstrate the specificity of the observed effects.[1][2]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Platelet-Activating Factor in guinea pig models of anaphylaxis. The protocols and data presented here provide a framework for researchers to design and execute studies evaluating the therapeutic potential of PAF receptor antagonism in allergic and anaphylactic conditions. Careful consideration of the experimental design, including sensitization methods and the use of co-medications, is crucial for obtaining robust and interpretable results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of active anaphylaxis in mice and guinea pigs by the new hetrazepinoic PAF antagonist this compound (WEB 2170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. portlandpress.com [portlandpress.com]
- 7. apjai-journal.org [apjai-journal.org]
Application Notes and Protocols for Studying Bronchoconstriction In Vivo Using Bepafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator implicated in inflammatory and allergic responses, including the induction of bronchoconstriction.[2][3] These characteristics make this compound a valuable pharmacological tool for in vivo research into PAF-mediated airway responses. This document provides detailed application notes and experimental protocols for utilizing this compound to study bronchoconstriction in animal models, particularly the guinea pig, which is a well-established model for respiratory research.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor.[1] By binding to the PAFR, this compound prevents the binding of PAF and subsequent activation of intracellular signaling cascades that lead to airway smooth muscle contraction and bronchoconstriction.
Signaling Pathway of PAF-Induced Bronchoconstriction
The binding of PAF to its receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchoconstriction. This process involves the activation of G-proteins, leading to the production of second messengers and an increase in intracellular calcium levels, which ultimately triggers muscle contraction.
Data Presentation
The efficacy of this compound in antagonizing PAF-induced bronchoconstriction can be quantified by measuring changes in respiratory parameters. The following tables summarize the in vivo potency of this compound and provide an example of how to present dose-response data.
Table 1: In Vivo Potency of this compound in Guinea Pigs
| Administration Route | ED₅₀ (mg/kg) for Inhibition of PAF-Induced Bronchoconstriction |
| Oral (p.o.) | 0.021[1] |
| Intravenous (i.v.) | 0.007[1] |
Table 2: Example Dose-Response of this compound on PAF-Induced Changes in Pulmonary Mechanics in Guinea Pigs
| This compound Dose (mg/kg, i.v.) | PAF Challenge (ng/kg, i.v.) | Change in Airway Resistance (%) | Change in Dynamic Compliance (%) |
| Vehicle Control | 100 | + 250% | - 60% |
| 0.001 | 100 | + 150% | - 40% |
| 0.005 | 100 | + 50% | - 20% |
| 0.01 | 100 | + 10% | - 5% |
Note: The data in Table 2 are illustrative and based on typical responses observed in such experiments. Actual results may vary.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on PAF-induced bronchoconstriction in anesthetized guinea pigs.
Experimental Workflow
Protocol 1: Intravenous Administration of this compound for Inhibition of PAF-Induced Bronchoconstriction
Materials:
-
Male Hartley guinea pigs (350-450 g)[2]
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., urethane or a combination of ketamine and xylazine)
-
Saline (0.9% NaCl), sterile
-
Heparinized saline
-
Mechanical ventilator
-
Equipment for measuring airway resistance and dynamic compliance (including a pneumotachograph and pressure transducer)
-
Cannulas and syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic agent.
-
Perform a tracheotomy and cannulate the trachea. Connect the animal to a mechanical ventilator.
-
Cannulate the jugular vein for intravenous administration of substances.[2]
-
Cannulate the carotid artery for monitoring blood pressure, if required.
-
-
Stabilization:
-
Allow the animal to stabilize on the ventilator for 15-30 minutes until a steady baseline of respiratory parameters is achieved.
-
-
Baseline Measurement:
-
Record baseline values for airway resistance and dynamic compliance for at least 5 minutes.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose of this compound (e.g., 0.001 - 0.05 mg/kg) or vehicle control intravenously via the jugular vein cannula.[4]
-
Allow for an incubation period of approximately 15 minutes.
-
-
PAF Challenge:
-
Prepare a stock solution of PAF in saline containing 0.25% bovine serum albumin (BSA) to prevent adherence to plastic.
-
Administer a bolus injection of PAF (e.g., 25-200 ng/kg) intravenously.[2] The dose of PAF should be predetermined to elicit a submaximal bronchoconstrictor response.
-
-
Post-Challenge Measurement:
-
Data Analysis:
-
Calculate the peak change in airway resistance and the maximum decrease in dynamic compliance from the pre-challenge baseline.
-
Express the data as a percentage change from baseline.
-
Compare the responses in this compound-treated animals to the vehicle control group to determine the inhibitory effect of this compound.
-
Protocol 2: Oral Administration of this compound for Inhibition of PAF-Induced Bronchoconstriction
This protocol is similar to Protocol 1, with the primary difference being the route and timing of this compound administration.
Modifications to Protocol 1:
-
This compound Administration:
-
Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 0.005 - 0.5 mg/kg).[4]
-
The incubation period following oral administration should be longer to allow for absorption, typically 1-2 hours before the PAF challenge.
-
Conclusion
This compound is a highly effective tool for investigating the role of PAF in in vivo models of bronchoconstriction. The protocols outlined in this document provide a framework for conducting these studies in a reproducible and quantitative manner. By carefully controlling experimental conditions and accurately measuring respiratory parameters, researchers can effectively evaluate the therapeutic potential of PAF receptor antagonists in airway diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of the Paf antagonist Ro 19-3704 with Paf and antigen-induced bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bepafant in Myocardial Ischemia-Reperfusion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic region of the heart causes further damage. This injury is a complex process involving inflammation, oxidative stress, and cell death. Platelet-activating factor (PAF), a potent phospholipid mediator, has been identified as a key player in the pathogenesis of I/R injury.[1][2] Bepafant (also known as WEB-2170) is a potent and specific antagonist of the PAF receptor, making it a valuable tool for investigating the role of PAF in myocardial I/R and for exploring potential therapeutic strategies to mitigate this damage.[3] These application notes provide a comprehensive overview of the use of this compound in myocardial I/R research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound is a synthetic, orally active thieno-triazolodiazepine that functions as a competitive antagonist of the PAF receptor (PAFR).[4][5] By binding to the PAFR, this compound prevents the binding of PAF and subsequent activation of downstream signaling pathways. The activation of PAFR is known to mediate a multitude of cellular responses that contribute to I/R injury, including platelet and granulocyte aggregation, chemotaxis of leukocytes, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][6] By blocking these events, this compound helps to reduce the inflammatory and thrombotic responses that are characteristic of myocardial I/R injury.
Signaling Pathway of PAF Receptor in Myocardial I/R Injury
The following diagram illustrates the signaling pathway initiated by PAF and the inhibitory action of this compound.
Quantitative Data from Preclinical Studies
The cardioprotective effects of this compound and other PAF receptor antagonists have been demonstrated in various animal models of myocardial I/R. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound (WEB-2170) on Myocardial Injury in a Feline Model [3]
| Parameter | Vehicle Control | This compound (1 mg/kg bolus + 2 mg/kg/hr) | % Change |
| Infarct Size (% of Area at Risk) | 37.7 ± 4.5 | 12.0 ± 2.8 | ↓ 68.2% |
| Plasma Creatine Kinase (IU/µg protein) | 29.4 ± 4.1 | 16.5 ± 4.1 | ↓ 43.9% |
| Endothelium-Dependent Relaxation (%) | 33 ± 4 | 53 ± 4.1 | ↑ 60.6% |
Table 2: Effects of Various PAF Receptor Antagonists on Infarct Size in a Canine Model [2]
| Treatment | Dosage | Infarct Size (% of Area at Risk) | % Reduction vs. Control |
| Saline (Control) | - | 38 ± 5 | - |
| BN 52021 | 10 mg/kg + 1 mg/kg/hr | 22 ± 5 | 42.1% |
| CV-3988 | 3 mg/kg + 0.3 mg/kg/hr | 19 ± 5 | 50.0% |
Table 3: Effect of PAF Receptor Antagonists on Ischemia-Induced Arrhythmias in a Canine Model [7][8]
| Treatment | Dosage | Ventricular Ectopic Count | Incidence of Ventricular Fibrillation |
| Control | - | 614 ± 82 | 90% |
| BN 52021 | 5 mg/kg i.v. | 296 ± 145 | 50% |
| SRI 63-441 | 10 mg/kg i.v. | 474 ± 200 | 43% |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in an in vivo model of myocardial ischemia-reperfusion. These protocols can be adapted for use in various animal species, such as rats, rabbits, cats, or dogs, with appropriate adjustments to drug dosages and surgical procedures.
In Vivo Myocardial Ischemia-Reperfusion Model
This protocol describes the surgical procedure for inducing myocardial ischemia by ligating a coronary artery, followed by reperfusion.
Materials:
-
This compound (WEB-2170)
-
Vehicle (e.g., 0.9% NaCl or other suitable solvent)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG and blood pressure monitoring equipment
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Evans Blue dye for area-at-risk determination
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Intubate the animal and provide mechanical ventilation.
-
Establish intravenous access for drug administration and fluid maintenance.
-
Monitor electrocardiogram (ECG) and arterial blood pressure throughout the experiment.
-
-
Surgical Induction of Myocardial Ischemia:
-
Perform a left thoracotomy to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) or another major coronary artery.
-
Pass a suture around the selected coronary artery.
-
Induce regional myocardial ischemia by tightening the suture to occlude the artery. Successful occlusion is typically confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle according to the experimental design. Common administration schedules include:
-
A typical intravenous dosage for this compound in a feline model is a 1 mg/kg bolus followed by a 2 mg/kg/hr infusion.[3] Dosages should be optimized for the specific animal model being used. For other PAF antagonists in dogs, intravenous doses have ranged from 3-10 mg/kg as a bolus followed by an infusion.[2] Oral dosages for this compound in rats for other indications have been in the range of 0.05-1 mg/kg.[4]
-
-
Reperfusion:
-
After the ischemic period (typically 30 to 90 minutes), release the ligature to allow for reperfusion of the myocardium.
-
The reperfusion period typically lasts for 2 to 4 hours.
-
-
Endpoint Measurement:
-
Infarct Size Determination: At the end of the reperfusion period, excise the heart. To delineate the area at risk, the coronary artery can be re-occluded and Evans Blue dye injected intravenously. The heart is then sliced and incubated in TTC solution. The non-infarcted, viable tissue will stain red, while the infarcted tissue remains pale. The area at risk (not stained by Evans Blue) and the infarct size can be quantified using planimetry.
-
Cardiac Function: Cardiac function can be assessed in vivo using echocardiography to measure parameters such as ejection fraction and fractional shortening at baseline, during ischemia, and throughout reperfusion.
-
Biochemical Markers: Collect blood samples at various time points to measure plasma levels of cardiac injury biomarkers such as creatine kinase (CK) and troponins.
-
Arrhythmia Analysis: Continuously record the ECG to analyze the incidence and severity of ischemia- and reperfusion-induced arrhythmias.
-
Histological Analysis: Tissue samples from the ischemic and non-ischemic regions of the myocardium can be collected for histological analysis to assess for inflammation, such as neutrophil infiltration (e.g., by myeloperoxidase staining).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the platelet-activating factor in the pathophysiology of myocardial ischemia-reperfusion injury. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies to investigate the cardioprotective potential of PAF receptor antagonism. The ability of this compound to reduce infarct size, improve cardiac function, and attenuate the inflammatory response highlights the therapeutic potential of targeting the PAF pathway in the setting of myocardial I/R.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for a role of platelet activating factor in the pathogenesis of irreversible but not reversible myocardial injury after reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the cardioprotective actions of WEB-2170, this compound, a platelet activating factor antagonist, in myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. The effects of PAF antagonists on arrhythmias and platelets during acute myocardial ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of PAF antagonists on ischaemia and reperfusion arrhythmias and ischaemia-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Bepafant for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepafant, also known as WEB 2170, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3] As a thieno-triazolodiazepine derivative, it is a widely used tool compound in preclinical research to investigate the role of the PAF signaling pathway in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This document provides detailed application notes and protocols for the dissolution of this compound for in vitro experiments, ensuring reliable and reproducible results.
Data Presentation: this compound Solubility
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Limited/Unknown | Information not readily available. May be suitable for lower concentrations, but preliminary testing is required. |
| Methanol | Limited/Unknown | Information not readily available. Preliminary testing is advised. |
| Phosphate-Buffered Saline (PBS) | Poor | This compound is poorly soluble in aqueous solutions like PBS. Direct dissolution is not recommended. |
Note: It is crucial to use anhydrous, high-purity DMSO to ensure optimal dissolution and stability of this compound. DMSO is hygroscopic and can absorb moisture, which may affect solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 456.98 g/mol ), weigh out 0.457 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 10 mM solution with 0.457 mg of this compound).
-
Cap the tube/vial securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Important: To avoid precipitation, add the this compound stock solution dropwise to the culture medium while gently swirling the tube.
-
-
Mixing: Gently mix the working solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. For the example above, the vehicle control would be 0.1% DMSO in cell culture medium.
-
Application: Immediately apply the prepared working solution to your cell cultures.
Mandatory Visualizations
Platelet-Activating Factor Receptor (PAFR) Signaling Pathway
This compound exerts its effects by blocking the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR). Activation of PAFR can trigger multiple downstream signaling cascades.
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
Experimental Workflow: In Vitro Platelet Aggregation Assay
A common application for this compound is to study its inhibitory effect on PAF-induced platelet aggregation.
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Key Experiments Citing this compound
Platelet Aggregation Assay[4][5][6][7]
-
Objective: To determine the inhibitory concentration (IC50) of this compound on PAF-induced platelet aggregation.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
This compound or its vehicle (DMSO) is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
PAF is then added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for this compound is determined by testing a range of concentrations.
-
Neutrophil Chemotaxis Assay[8][9][10][11][12]
-
Objective: To evaluate the effect of this compound on PAF-induced neutrophil migration.
-
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.
-
The lower chamber contains PAF as the chemoattractant.
-
Isolated neutrophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting using a microscope or by a colorimetric assay (e.g., measuring myeloperoxidase activity).
-
Calcium Mobilization Assay[13][14][15][16][17]
-
Objective: To assess the ability of this compound to block PAF-induced intracellular calcium release.
-
Methodology:
-
Cell Loading: Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The dye-loaded cells are treated with various concentrations of this compound or vehicle.
-
The cells are then stimulated with PAF.
-
-
Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric plate reader or a flow cytometer.
-
Conclusion
The successful use of this compound in in vitro experiments is highly dependent on its proper dissolution and handling. The protocols and information provided in this document offer a comprehensive guide for researchers to prepare and use this compound solutions effectively. By following these guidelines and including appropriate controls, scientists can obtain reliable and reproducible data to further elucidate the role of the PAF signaling pathway in health and disease.
References
Application Notes and Protocols for Bepafant Treatment in Rat Models of Hypotension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bepafant (also known as WEB 2170) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] PAF is a lipid mediator implicated in various inflammatory and physiological processes, including the induction of hypotension and shock.[3][5] Consequently, this compound has been investigated as a therapeutic agent to counteract PAF-induced hypotension in various preclinical models. These application notes provide a summary of the quantitative data on this compound's efficacy in rat models of hypotension, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting PAF-induced hypotension in anesthetized rats.
Table 1: Effect of Intravenous this compound on PAF-Induced Hypotension in Anesthetized Rats
| This compound Dose (mg/kg, i.v.) | Inhibition of Hypotension | Reference |
| 0.001 - 0.1 | Dose-related inhibition | [1] |
Table 2: Effect of Oral this compound on PAF-Induced Hypotension in Anesthetized Rats
| This compound Dose (mg/kg, p.o.) | Inhibition of Hypotension | Reference |
| 0.05 - 1 | Dose-related inhibition | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~5-6 hours | Oral | [1] |
| Half-life (t1/2) | ~1.1-2.3 hours | Intravenous | [1] |
Experimental Protocols
Protocol 1: Induction of PAF-Mediated Hypotension and Treatment with this compound in Anesthetized Rats
This protocol describes a general procedure for inducing hypotension in rats using Platelet-Activating Factor (PAF) and assessing the inhibitory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound (WEB 2170)
-
Platelet-Activating Factor (PAF C16, from a reputable supplier)
-
Anesthetic agent (e.g., sodium pentobarbital, isoflurane)
-
Saline solution (0.9% NaCl), sterile
-
Vehicle for this compound (e.g., saline, or as recommended by the manufacturer)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic should be consistent across all experimental groups.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor arterial blood pressure.
-
Cannulate the jugular vein with a catheter for the administration of PAF and this compound.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
This compound Administration:
-
For intravenous administration, dissolve this compound in the appropriate vehicle and administer a bolus dose (e.g., 0.001 - 0.1 mg/kg) via the jugular vein catheter.[1]
-
For oral administration, administer this compound by gavage (e.g., 0.05 - 1 mg/kg) at a predetermined time before PAF challenge (e.g., 30-60 minutes).[1]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Induction of Hypotension:
-
Prepare a stock solution of PAF in saline containing 0.25% bovine serum albumin (BSA) to prevent adherence to plastic surfaces.
-
Administer a bolus intravenous injection of PAF at a dose sufficient to induce a significant and reproducible drop in mean arterial pressure (e.g., 1 µg/kg). The optimal dose of PAF may need to be determined in preliminary experiments.
-
-
Data Acquisition and Analysis:
-
Continuously record the mean arterial pressure (MAP) before and after PAF administration.
-
The hypotensive response is typically characterized by the maximum decrease in MAP from the baseline.
-
Calculate the percentage inhibition of the PAF-induced hypotensive response in the this compound-treated groups compared to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of PAF-Mediated Hypotension
Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) on the surface of various cell types, including endothelial cells and smooth muscle cells.[3][4] This binding initiates a signaling cascade that ultimately leads to vasodilation and increased vascular permeability, contributing to hypotension.[3]
Caption: PAF signaling pathway leading to hypotension and its inhibition by this compound.
Experimental Workflow for this compound Treatment in a Rat Model of Hypotension
The following diagram illustrates the key steps in the experimental workflow for evaluating the efficacy of this compound in a rat model of PAF-induced hypotension.
Caption: Experimental workflow for evaluating this compound in PAF-induced hypotension.
References
- 1. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Mechanisms of hypotension produced by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intravenous vs. Oral Administration of Bepafant in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bepafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, focusing on the comparative efficacy and pharmacokinetic profiles of its intravenous and oral administration routes in preclinical research. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow to guide researchers in their study design.
Introduction to this compound
This compound (also known as WEB 2170) is a thieno-triazolodiazepine derivative that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2][3] By binding to PAFR with low nanomolar affinity, this compound inhibits the signaling functions of PAF, a potent phospholipid mediator involved in a wide range of inflammatory and thrombotic responses.[1][3][4] PAFR activation triggers numerous cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, aggregation of platelets and granulocytes, and chemotaxis of leukocytes.[3][4] Due to its role in various pathological processes, PAFR is a significant therapeutic target for conditions ranging from asthma to cancer.[3][5] this compound has demonstrated superior in vivo potency compared to its predecessor, Apafant, making it a widely used tool for studying the PAF pathway.[1][3] It is a racemic mixture, with the S-enantiomer being the active eutomer.[1][5]
Data Presentation: Intravenous vs. Oral Administration
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound following intravenous and oral administration in various animal models.
Table 1: Comparative Efficacy (ED₅₀) of this compound in Guinea Pigs
| Parameter | Intravenous (mg/kg) | Oral (mg/kg) |
| Inhibition of PAF-induced Bronchoconstriction | 0.007 | 0.021 |
| Inhibition of PAF-induced Hypotension (MAP) | Comparable to bronchoconstriction data | Comparable to bronchoconstriction data |
Table 2: Pharmacokinetic and In Vivo Activity of this compound
| Parameter | Intravenous Administration | Oral Administration | Species |
| Efficacy | |||
| PAF-induced Lethality Protection (Dose Range) | 0.005 - 0.1 mg/kg | 0.01 - 1 mg/kg | NMRI Mice |
| PAF-induced Hypotension Inhibition (Dose Range) | 0.001 - 0.1 mg/kg | 0.05 - 1 mg/kg | Anesthetized Rats |
| PAF-induced Bronchoconstriction, Hypotension, and Platelet Accumulation Inhibition (Dose Range) | 0.005 - 0.05 mg/kg | 0.005 - 0.5 mg/kg | Guinea Pigs |
| Pharmacokinetics | |||
| Half-life of Duration of Action | ~1.1 - 2.3 hours | ~5 - 6 hours | Rat |
| Mean Residence Time (t½) | 0.38 h (at 0.48 mg/kg) | Increased compared to i.v. | Rat |
| Bioavailability (F) | - | 37% (at 5.0 mg/kg) | Rat |
| Clearance | 76 mL/(min*kg) (at 0.48 mg/kg) | - | Rat |
| Volume of Distribution (Vss) | 1.7 L/kg (at 0.48 mg/kg) | - | Rat |
Source: Heuer et al., 1990; opnme.com[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and its experimental evaluation, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for evaluating the in vivo efficacy of this compound, derived from the methodologies described in the cited literature.[1][2]
Protocol 1: Inhibition of PAF-Induced Hypotension in Anesthetized Rats
1. Objective: To determine the dose-dependent inhibitory effect of intravenously and orally administered this compound on hypotension induced by intravenous infusion of Platelet-Activating Factor (PAF) in anesthetized rats.
2. Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% Tylose in water)
-
Catheters (for jugular vein and carotid artery)
-
Pressure transducer and recording system
-
Infusion pump
-
Oral gavage needles
-
Syringes and needles
3. Animal Preparation and Anesthesia:
-
Anesthetize rats with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Cannulate the right jugular vein for intravenous administration of this compound/vehicle and PAF infusion.
-
Cannulate the left carotid artery and connect it to a pressure transducer to continuously monitor the mean arterial pressure (MAP).
-
Allow the animal's physiological parameters to stabilize before starting the experiment.
4. This compound Administration:
-
Intravenous (IV) Administration Groups:
-
Dissolve this compound in saline to achieve the desired concentrations.
-
Administer this compound intravenously as a bolus injection at doses ranging from 0.001 to 0.1 mg/kg.
-
The control group receives an equivalent volume of saline.
-
Administer the PAF challenge 5 minutes after this compound or vehicle administration.
-
-
Oral (PO) Administration Groups:
-
Suspend this compound in a suitable vehicle (e.g., 0.5% Tylose).
-
Administer this compound by oral gavage at doses ranging from 0.05 to 1 mg/kg.
-
The control group receives an equivalent volume of the vehicle.
-
Administer the PAF challenge 60 minutes after this compound or vehicle administration to allow for absorption.
-
5. PAF Challenge and Data Collection:
-
Induce hypotension by a continuous intravenous infusion of PAF at a dose that elicits a submaximal, reproducible drop in MAP (e.g., 1 µg/kg/hr).
-
Continuously record the MAP before, during, and after the PAF infusion.
-
The primary endpoint is the maximum decrease in MAP from the baseline.
6. Data Analysis:
-
Calculate the percentage inhibition of the PAF-induced hypotensive response for each this compound-treated animal relative to the vehicle-treated control group.
-
Construct dose-response curves and calculate the ED₅₀ (the dose required to produce 50% of the maximal inhibitory effect) for both intravenous and oral routes of administration.
Protocol 2: Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
1. Objective: To assess the efficacy of intravenously and orally administered this compound in preventing bronchoconstriction induced by intravenously administered PAF in guinea pigs.
2. Materials:
-
Male Dunkin-Hartley guinea pigs (350-450g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Respiratory pump and pneumotachograph
-
Catheters (for jugular vein)
-
Saline (0.9% NaCl)
-
Vehicle for this compound
3. Animal Preparation:
-
Anesthetize the guinea pig (e.g., urethane, 1.2 g/kg, i.p.).
-
Perform a tracheotomy and insert a cannula connected to a respiratory pump.
-
Monitor respiratory flow using a pneumotachograph to measure changes in airway resistance, an indicator of bronchoconstriction.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Allow the animal to stabilize.
4. This compound Administration:
-
Intravenous (IV) Administration: Administer this compound intravenously at doses ranging from 0.005 to 0.05 mg/kg, 5 minutes before the PAF challenge.
-
Oral (PO) Administration: Administer this compound by oral gavage at doses ranging from 0.005 to 0.5 mg/kg, 60 minutes before the PAF challenge.
5. PAF Challenge and Measurement:
-
Administer a bolus intravenous injection of PAF at a dose predetermined to cause a significant, submaximal bronchoconstriction (e.g., 100 ng/kg).
-
Record the increase in respiratory resistance for several minutes following the PAF challenge.
6. Data Analysis:
-
Quantify the peak increase in airway resistance for each animal.
-
Calculate the percentage inhibition of the bronchoconstrictor response in this compound-treated groups compared to the vehicle-treated control group.
-
Determine the ED₅₀ for both routes of administration by plotting the dose-response relationship.
These protocols provide a foundational framework for the preclinical evaluation of this compound. Researchers should adapt these methodologies to their specific experimental goals and institutional guidelines for animal care and use. The provided data and diagrams offer a clear comparative perspective on the intravenous and oral administration of this important PAF receptor antagonist.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
Bepafant: A Potent Antagonist for Microvascular Leakage Studies
Application Notes and Protocols for Researchers
Introduction
Bepafant, also known as WEB 2170, is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As a thieno-triazolodiazepine, this compound has been instrumental in elucidating the role of PAF in a multitude of physiological and pathological processes, most notably in inflammatory and thrombotic responses.[2][3] One of the critical consequences of PAF receptor (PAFR) activation is an increase in microvascular permeability, leading to leakage of plasma and proteins into the interstitial space.[3] These application notes provide a comprehensive overview of this compound's utility in studying microvascular leakage, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vivo and in vitro experimental models.
Mechanism of Action
This compound competitively inhibits the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR).[2] The activation of PAFR on endothelial cells triggers a signaling cascade that results in endothelial cell contraction, disruption of adherens junctions, and subsequent gap formation, leading to increased vascular permeability.[3][4] this compound effectively blocks these downstream effects by preventing the initial ligand-receptor interaction.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 | Reference(s) |
| PAF-induced Platelet Aggregation | Human | 0.3 µM (310 nM) | [1][2] |
| PAF-induced Neutrophil Aggregation | Human | 0.83 µM (830 nM) | [1][2] |
| [3H]PAF Binding to Platelets (KD) | Human | 16 nM | [2] |
Table 2: In Vivo Activity of this compound
| Model | Species | Administration | ED50 / Effective Dose | Reference(s) |
| PAF-induced Hypotension | Rat | Intravenous | 0.001 - 0.1 mg/kg (dose-related inhibition) | [1] |
| PAF-induced Hypotension | Rat | Oral | 0.05 - 1 mg/kg (dose-related inhibition) | [1] |
| PAF-induced Vascular Permeability | Rat | Co-administration | Effective inhibition (qualitative) | [1] |
| PAF-induced Lethality | Mouse | Intravenous | 0.005 - 0.1 mg/kg | [1] |
| PAF-induced Lethality | Mouse | Oral | 0.01 - 1 mg/kg | [1] |
| PAF-induced Bronchoconstriction | Guinea Pig | Intravenous | 0.005 - 0.05 mg/kg | [1] |
| PAF-induced Bronchoconstriction | Guinea Pig | Oral | 0.005 - 0.5 mg/kg | [1] |
| Antigen-induced Anaphylactic Shock | Guinea Pig | Oral | 1.0 mg/kg (almost complete protection) | [5][6] |
| PAF-induced Paw Edema | Rat | - | Significant attenuation (greater potency than Apafant) | [5][6] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway Leading to Microvascular Leakage
Caption: PAF Receptor Signaling Pathway in Endothelial Cells.
Experimental Workflow: In Vivo Microvascular Leakage (Evans Blue Assay)
Caption: Workflow for In Vivo Microvascular Leakage Assessment.
Experimental Protocols
Protocol 1: In Vivo Microvascular Leakage Assessment Using Evans Blue Dye in Mice
This protocol is adapted for studying the inhibitory effect of this compound on PAF-induced microvascular leakage.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Evans Blue dye (0.5% in sterile PBS)
-
Formamide
-
Saline (0.9%, sterile)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
Standard laboratory equipment (syringes, needles, tubes, spectrophotometer)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic regimen.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO, if necessary).
-
Divide mice into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes before PAF challenge, or intravenous injection 5 minutes before). Doses can be selected based on the data in Table 2 (e.g., 0.1 - 1 mg/kg).
-
-
Induction of Microvascular Leakage:
-
Prepare a solution of PAF in saline.
-
Inject PAF intravenously (e.g., 1 µg/kg) to induce systemic leakage, or intradermally into a specific site (e.g., the dorsal skin or paw) to induce localized leakage.
-
-
Evans Blue Dye Injection:
-
Dye Circulation and Tissue Collection:
-
Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Euthanize the mice via an approved method (e.g., cervical dislocation).[7]
-
Perform a cardiac perfusion with saline to flush out the intravascular dye.
-
Carefully dissect the tissue of interest (e.g., lung, kidney, skin).
-
-
Dye Extraction and Quantification:
-
Weigh the collected tissues.
-
Place the tissue in a tube with a known volume of formamide (e.g., 1 mL).
-
Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye.[7]
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue in each sample using a standard curve.
-
-
Data Analysis:
-
Express the results as µg of Evans Blue per gram of tissue.
-
Compare the extent of dye extravasation between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.
-
Protocol 2: In Vitro Endothelial Permeability Assay (Transwell Assay)
This protocol assesses the ability of this compound to prevent PAF-induced increases in the permeability of an endothelial cell monolayer.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
FITC-Dextran (e.g., 40 kDa or 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium.
-
Seed the HUVECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days.
-
-
This compound Pre-treatment:
-
Once the HUVEC monolayer is confluent, replace the medium in both the upper and lower chambers with fresh, serum-free medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the upper chamber and incubate for a specified time (e.g., 30-60 minutes). Include a vehicle control group.
-
-
PAF Challenge and Permeability Measurement:
-
Prepare a solution of FITC-Dextran in serum-free medium.
-
To the upper chamber, add PAF to the desired final concentration (e.g., 10 nM) along with the FITC-Dextran solution.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
At the end of the incubation period, collect a sample from the lower chamber.
-
Measure the fluorescence intensity of the sample using a fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Calculate the amount of FITC-Dextran that has passed through the endothelial monolayer.
-
Compare the permeability in the this compound-treated groups to the PAF-only and vehicle control groups. A reduction in fluorescence in the lower chamber in the this compound-treated groups indicates an inhibition of PAF-induced permeability.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PAF in microvascular leakage. Its high potency and selectivity for the PAF receptor allow for precise dissection of PAF-mediated signaling pathways in both in vivo and in vitro models. The protocols outlined above provide a framework for researchers to utilize this compound effectively in their studies of vascular permeability and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Pardon Our Interruption [opnme.com]
- 5. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endotoxin-induced microvascular leakage is prevented by a PAF antagonist and NO synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Investigating the Efficacy of Bepafant in a PAF-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory processes, including increased vascular permeability, edema, and leukocyte activation.[1][2] The PAF-induced paw edema model in rodents is a well-established in vivo assay for screening and characterizing PAF receptor antagonists. This application note provides a detailed experimental design for evaluating the therapeutic potential of Bepafant (WEB 2170), a potent and selective PAF receptor antagonist, in this model.[3] this compound has demonstrated efficacy in attenuating PAF-induced inflammatory responses, making it a valuable tool for studying PAF-mediated pathologies.
Signaling Pathways
The binding of PAF to its G-protein coupled receptor (PAF-R) initiates a signaling cascade that drives the inflammatory response. This process involves the activation of Gq and Gi proteins, leading to downstream events such as the mobilization of intracellular calcium, activation of protein kinase C, and the production of other inflammatory mediators. This compound competitively inhibits the binding of PAF to PAF-R, thereby blocking these downstream signaling events.
Experimental Workflow
A systematic workflow is essential for reproducible results. The following diagram outlines the key steps in the experimental protocol.
Experimental Protocols
Materials
-
Animals: Male Wistar rats (180-220 g).
-
Inducing Agent: Platelet-Activating Factor (PAF C16, Cayman Chemical or equivalent).
-
Test Compound: this compound (WEB 2170, Tocris Bioscience or equivalent).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline.
-
Positive Control: (Optional) Another known PAF antagonist.
-
Equipment: Plethysmometer or digital calipers, oral gavage needles, 27-gauge needles, syringes.
Animal Handling and Acclimatization
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide free access to standard rodent chow and water.
-
Allow animals to acclimatize for at least one week prior to the experiment.
Experimental Groups
A minimum of five groups are recommended for a robust study design:
| Group | Treatment (Oral Gavage) | Challenge (Intraplantar) |
| 1 | Vehicle (0.5% CMC) | Saline |
| 2 | Vehicle (0.5% CMC) | PAF |
| 3 | This compound (Low Dose, e.g., 1 mg/kg) | PAF |
| 4 | This compound (Mid Dose, e.g., 5 mg/kg) | PAF |
| 5 | This compound (High Dose, e.g., 10 mg/kg) | PAF |
Protocol for PAF-Induced Paw Edema
-
Baseline Measurement: At t = -60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
This compound Administration: Immediately after the baseline measurement, administer the appropriate dose of this compound or vehicle via oral gavage.
-
Induction of Edema: At t = 0 minutes, inject 100 µL of a freshly prepared PAF solution (e.g., 1 µg in sterile saline) into the subplantar region of the right hind paw. The optimal dose of PAF to induce a consistent, submaximal edema should be determined in a preliminary dose-response study (e.g., testing 0.1, 0.5, 1, and 2 µg PAF per paw).
-
Paw Volume Measurement: Measure the paw volume at 30, 60, 120, 180, and 240 minutes post-PAF injection.
Data Analysis
-
Calculate the paw edema (in mL) at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
The percentage of inhibition of edema for the this compound-treated groups can be calculated using the following formula:
% Inhibition = [ (EdemaVehicle+PAF - Edemathis compound+PAF) / EdemaVehicle+PAF ] x 100
-
Perform statistical analysis using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The quantitative data from this study can be effectively summarized in the following tables:
Table 1: Effect of this compound on PAF-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Paw Edema (mL) at Time (minutes) |
| 30 | |||
| Vehicle + Saline | - | 6 | Mean ± SEM |
| Vehicle + PAF | - | 6 | Mean ± SEM |
| This compound + PAF | 1 | 6 | Mean ± SEM |
| This compound + PAF | 5 | 6 | Mean ± SEM |
| This compound + PAF | 10 | 6 | Mean ± SEM |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg, p.o.) | N | % Inhibition of Paw Edema at Time (minutes) |
| 30 | |||
| This compound + PAF | 1 | 6 | Mean ± SEM |
| This compound + PAF | 5 | 6 | Mean ± SEM |
| This compound + PAF | 10 | 6 | Mean ± SEM |
Conclusion
This application note provides a comprehensive framework for the experimental design and execution of a PAF-induced paw edema study to evaluate the efficacy of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of PAF receptor antagonists in inflammatory conditions.
References
- 1. Effects of anti-inflammatory drugs on rat hind-paw swelling caused by phospholipase A2 from Naja naja atra venom [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor antagonism by WEB 2170 improves the survival of ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of WEB 2170 BS, platelet activating factor receptor inhibitor, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bepafant Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for Bepafant. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] It belongs to the thieno-triazolodiazepine class of compounds.[1][2] By binding to the PAFR, this compound competitively inhibits the binding of PAF, a potent lipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3][4] This inhibition blocks the downstream signaling cascades initiated by PAF.[5][6]
Q2: What are the known aqueous solubility limitations of this compound?
A2: this compound is a poorly water-soluble compound. Its solubility is pH-dependent, showing higher solubility in near-neutral conditions compared to acidic environments. Quantitative data indicates a solubility of 33 µg/mL at pH 2.0 and greater than 100 µg/mL at pH 6.8.[1][2][7][8] This inherent low aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues like precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, sterile DMSO to maximize solubility and prevent degradation of the compound.
Q4: How should I prepare working solutions of this compound in aqueous media for cell-based assays?
A4: When preparing working solutions, it is critical to start with a high-concentration stock solution in DMSO. The stock solution should then be serially diluted in your aqueous experimental medium (e.g., cell culture media, PBS). To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤0.5%) to minimize solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | This compound's low solubility in the final aqueous solution is exceeded. | 1. Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. 2. Optimize Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to facilitate rapid dispersion. Avoid adding the aqueous buffer to the DMSO stock. 3. Use a Co-solvent: For in vivo studies, a mixture of solvents can be employed. An example formulation includes DMSO, PEG300, Tween 80, and saline.[9] This approach can also be adapted for in vitro experiments, but careful validation of co-solvent toxicity on the specific cell line is necessary. 4. pH Adjustment: Since this compound's solubility is higher at pH 6.8, ensure your final buffer pH is in the neutral to slightly basic range, if experimentally permissible.[1][2][7][8] |
| Cloudiness or visible particles in the prepared solution | Incomplete dissolution of this compound powder or precipitation over time. | 1. Ensure Complete Initial Dissolution: After adding DMSO to the this compound powder, ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C water bath) or brief sonication can aid in dissolving the compound. Visually inspect the solution against a light source to confirm the absence of particulates. 2. Prepare Fresh Solutions: Due to the potential for precipitation over time, it is best practice to prepare fresh working solutions from the DMSO stock for each experiment. 3. Storage of Stock Solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation. |
| Inconsistent experimental results | Inaccurate concentration of soluble this compound due to precipitation or aggregation. | 1. Centrifugation/Filtration: Before adding the working solution to your experimental setup, consider centrifuging the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and using the supernatant. Alternatively, filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or aggregates. Note that this may slightly lower the final concentration of the active compound. 2. Regularly Check for Precipitation: Visually inspect your working solutions for any signs of precipitation before and during your experiment. |
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Weight | 467.97 g/mol | [9] |
| Solubility at pH 2.0 | 33 µg/mL | [1][2][7][8] |
| Solubility at pH 6.8 | >100 µg/mL | [1][2][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Allow this compound powder and DMSO to come to room temperature.
-
Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.68 mg of this compound (Molecular Weight = 467.97 g/mol ).
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the sterile aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
In a sterile tube, place the required volume of the pre-warmed aqueous buffer (e.g., 999 µL).
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution (e.g., 1 µL) dropwise into the buffer.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to address this compound precipitation in aqueous solutions.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. This compound | TargetMol [targetmol.com]
Bepafant Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture
Welcome to the Bepafant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cell culture experiments. Through troubleshooting guides and frequently asked questions, we aim to help you interpret your results accurately and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is known for its high specificity as a Platelet-Activating Factor (PAF) receptor antagonist.[1][2][3] Extensive selectivity screening, including the SafetyScreen44™ panel, has shown no relevant off-target effects.[1][2][4] The primary documented off-target interaction is a weak cross-reactivity with the central benzodiazepine receptor.[1][5] However, due to its low brain exposure, this is generally not considered a significant factor in most in vitro studies.[1]
Q2: I am observing unexpected effects in my this compound-treated cells that are not consistent with PAF receptor antagonism. Is this an off-target effect?
A2: While off-target effects are theoretically possible with any small molecule, the high specificity of this compound suggests that other factors should be investigated first. Consider the following:
-
Experimental Controls: Are you using the appropriate negative control? WEB2387 is the inactive distomer of this compound and is the recommended negative control for these experiments.[1][2][6]
-
On-Target, Downstream Effects: The PAF receptor is a G-protein coupled receptor that can influence multiple downstream signaling pathways, including MAPK and phosphoinositol turnover.[1][7] The observed effects might be a secondary consequence of PAF receptor inhibition in your specific cell model.
-
Cell Line Specificity: The expression and coupling of the PAF receptor can vary between cell lines. Ensure that your cell line expresses the PAF receptor and that it is functionally active.
-
Reagent Quality: Verify the purity and stability of your this compound compound.
Q3: My cells are showing signs of cytotoxicity after this compound treatment. Is this expected?
A3: this compound is not generally reported to be cytotoxic at typical working concentrations. If you observe cytotoxicity, consider the following troubleshooting steps:
-
Concentration Range: Are you using an appropriate concentration of this compound? The IC50 for PAF-induced human platelet and neutrophil aggregation is in the range of 310-830 nM.[1] Significantly higher concentrations may lead to non-specific effects.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding cytotoxic levels (typically <0.1%).
-
Negative Control: Test the inactive distomer, WEB2387, at the same concentration to determine if the observed cytotoxicity is specific to the active compound.
Q4: How can I confirm that the effects I am seeing are due to on-target PAF receptor antagonism?
A4: To confirm on-target activity, a well-designed experiment should include:
-
Positive Control: Use PAF to stimulate the cells and demonstrate a biological response.
-
This compound Treatment: Show that this compound can inhibit the PAF-induced response in a dose-dependent manner.
-
Negative Control: Include the inactive distomer, WEB2387, which should not inhibit the PAF-induced response.[6]
-
Rescue Experiment: After inhibiting the response with this compound, attempt to rescue the phenotype by adding an excess of PAF, if feasible in your experimental system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its related compounds.
| Parameter | This compound | S-Bepafant (Eutomer) | WEB2387 (Distomer) | Apafant | Reference |
| Target | PAF Receptor | PAF Receptor | Inactive | PAF Receptor | [1][6] |
| K D [nM] (human platelets) | 16 | 14 | - | 15 | [1][7] |
| IC50 Platelet Aggregation [nM] (human) | 310 | 350 | - | 170 | [1][7] |
| IC50 Neutrophil Aggregation [nM] (human) | 830 | - | - | 360 | [1] |
| K i Benzodiazepine Receptor [nM] (rat) | 3495 | - | - | 388 | [2][6] |
Experimental Protocols
Protocol 1: Assessment of On-Target Activity in a Platelet Aggregation Assay
-
Cell Preparation: Prepare a suspension of isolated human platelets in a suitable buffer.
-
Compound Preparation: Prepare stock solutions of this compound, WEB2387 (negative control), and a positive control PAF receptor antagonist in an appropriate solvent (e.g., DMSO). Create a dilution series for each compound.
-
Assay Procedure: a. Pre-incubate the platelet suspension with varying concentrations of this compound, WEB2387, or the positive control antagonist for a specified time (e.g., 15 minutes) at 37°C. b. Add a sub-maximal concentration of PAF to induce platelet aggregation. c. Monitor platelet aggregation using a platelet aggregometer.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound. Compare the activity of this compound to that of WEB2387, which should show minimal to no inhibition.
Protocol 2: Troubleshooting Unexpected Phenotypes using a Negative Control
-
Experimental Setup: Culture your cells of interest under standard conditions.
-
Treatment Groups: a. Vehicle control (e.g., DMSO). b. This compound at the concentration that produces the unexpected phenotype. c. WEB2387 at the same concentration as this compound.
-
Phenotypic Analysis: Perform the assay to measure the unexpected phenotype (e.g., cell viability assay, gene expression analysis, etc.) after the desired treatment duration.
-
Interpretation:
-
If the phenotype is observed with this compound but not with WEB2387 or the vehicle control, it is likely an on-target effect of PAF receptor antagonism.
-
If the phenotype is observed with both this compound and WEB2387, it is likely a non-specific effect related to the chemical scaffold or an experimental artifact.
-
If the phenotype is observed in all treatment groups, including the vehicle control, it suggests a problem with the experimental conditions or reagents.
-
Visualizations
Caption: this compound's on-target inhibition of the PAF receptor signaling pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
Technical Support Center: Optimizing Bepafant Concentration for IC50 Determination
Welcome to the technical support center for optimizing Bepafant concentration in your IC50 determination experiments. This guide provides detailed troubleshooting advice and experimental protocols to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific synthetic antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] It belongs to the thienotriazolodiazepine class of compounds.[1][2] this compound functions by competitively binding to the PAF receptor, thereby inhibiting the pro-inflammatory and thrombotic signaling pathways initiated by the natural ligand, PAF.[1][2] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate various cellular responses, including platelet aggregation, inflammation, and allergic reactions.[3][4]
Q2: What is the expected IC50 range for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the specific in vitro assay and cell type used. For PAF-induced human platelet aggregation, the IC50 is approximately 310 nM, and for neutrophil aggregation, it is around 830 nM.[1] These values should be used as a starting point for determining the optimal concentration range in your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.56 mg of this compound (Molecular Weight: 456.0 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C. When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced artifacts.[5]
Q4: What is the stability of this compound in cell culture media?
Q5: Which is the active enantiomer of this compound?
A5: this compound is a racemic mixture. The active enantiomer is S-Bepafant, while the R-enantiomer, also known as WEB2387, is largely inactive and can be used as a negative control in experiments.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of PAF-induced response | 1. This compound concentration is too low. | Perform a wider range of serial dilutions, starting from a higher concentration (e.g., 10 µM) and going down to the picomolar range. |
| 2. This compound degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted this compound in aqueous solutions. | |
| 3. Incorrect agonist (PAF) concentration. | Ensure the PAF concentration used is at or near the EC80 (the concentration that elicits 80% of the maximal response) to provide a suitable window for observing inhibition. | |
| 4. Cell viability issues. | Perform a cytotoxicity assay to ensure that the concentrations of this compound and the solvent (e.g., DMSO) used are not toxic to the cells. | |
| High variability between replicate wells | 1. Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell dispensing. |
| 2. Inaccurate pipetting of this compound or PAF. | Use calibrated micropipettes and proper pipetting techniques, especially for preparing serial dilutions. | |
| 3. Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. | |
| This compound precipitation in cell culture medium | 1. Low solubility in aqueous buffer. | Do not exceed the solubility limit of this compound in your final assay medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Visually inspect the wells for any signs of precipitation after adding this compound. |
| 2. Interaction with media components. | If precipitation persists, consider using a different formulation of cell culture medium or a buffer with fewer components that might interact with the compound. | |
| Unexpected agonist-like activity of this compound | 1. Impure compound. | Ensure the purity of your this compound sample. If in doubt, obtain a new batch from a reputable supplier. |
| 2. Off-target effects at high concentrations. | Test a wider range of concentrations to see if the agonist-like effect is only present at very high concentrations. If so, focus on the lower concentration range for IC50 determination. |
Experimental Protocols
Protocol 1: IC50 Determination of this compound using a Platelet Aggregation Assay
This protocol describes the determination of this compound's IC50 by measuring its ability to inhibit PAF-induced human platelet aggregation.
1. Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy, consenting donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
Platelet aggregometer
-
Spectrophotometer
2. Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.
3. Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add 250 µL of PRP to the aggregometer cuvettes with a stir bar.
-
Add 2.5 µL of various concentrations of this compound (e.g., 1 nM to 10 µM final concentration) or vehicle (DMSO) to the cuvettes and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically the EC80 concentration).
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Normalize the data by setting the aggregation in the vehicle control as 100% and the baseline (no PAF) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: IC50 Determination of this compound using a Calcium Mobilization Assay
This protocol outlines the determination of this compound's IC50 by measuring its effect on PAF-induced intracellular calcium mobilization in a cell line expressing the PAF receptor (e.g., HEK293-PAFR cells).
1. Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
HEK293 cells stably expressing the human PAF receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Fluorescence plate reader with injection capabilities
2. Cell Preparation:
-
Seed the HEK293-PAFR cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Prepare the dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS containing probenecid.
3. Calcium Mobilization Assay:
-
Prepare a dilution series of this compound in HBSS.
-
Add 20 µL of the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject a pre-determined concentration of PAF (EC80) into the wells and continue to record the fluorescence intensity over time (typically for 1-2 minutes).
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay | Species | Cell Type | IC50 / K D | Reference |
| PAF-induced Platelet Aggregation | Human | Platelets | 310 nM (IC50) | [1] |
| PAF-induced Neutrophil Aggregation | Human | Neutrophils | 830 nM (IC50) | [1] |
| [³H]PAF Displacement | Human | Platelets | 16 nM (K D ) | [1] |
Visualizations
Caption: Simplified PAF Receptor Signaling Pathway.
Caption: General workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. timothyspringer.org [timothyspringer.org]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Unexpected results with Bepafant in vivo
Technical Support Center: Bepafant
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected in vivo results observed with this compound, a selective PAF (Platelet-Activating Factor) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected pro-inflammatory effects at high doses of this compound in our murine model of asthma. Why is an anti-inflammatory drug causing inflammation?
A1: This is a rare but documented phenomenon potentially linked to off-target effects or the complex role of the PAF receptor in immune modulation. High concentrations of this compound may lead to non-specific binding to other G-protein coupled receptors (GPCRs), which could trigger pro-inflammatory signaling cascades. Another possibility is the activation of compensatory inflammatory pathways in response to potent and prolonged PAF receptor blockade.
Troubleshooting Steps:
-
Confirm Drug Integrity: Verify the purity and stability of your this compound lot using methods like HPLC.
-
Dose-Response Analysis: Perform a detailed dose-response study to identify the precise threshold at which the effect switches from anti-inflammatory to pro-inflammatory.
-
Off-Target Screening: Conduct a broad in vitro receptor screening panel to identify potential off-target interactions of this compound at the higher concentrations used.
-
Control Groups: Ensure you are using appropriate vehicle controls and consider a positive control with a different PAF antagonist to see if the effect is specific to this compound's chemical structure.
Troubleshooting Guides
Issue 1: Inconsistent anti-edema effects of this compound in a rat paw model.
Users have reported significant variability in the anti-edema efficacy of this compound following carrageenan challenge.
Potential Causes & Solutions:
-
Pharmacokinetics: this compound's bioavailability can be highly dependent on the formulation and the fed/fasted state of the animals. Standardize the dosing protocol, including the vehicle used and the timing relative to feeding.
-
Metabolism: Rodents, particularly rats, can exhibit rapid metabolism of certain compounds. The timing of this compound administration relative to the inflammatory challenge is critical.
-
Strain Differences: The expression levels of PAF receptors and the activity of inflammatory pathways can vary between different rat strains (e.g., Sprague-Dawley vs. Wistar).
Recommended Experimental Workflow:
The following workflow can help diagnose the source of inconsistency.
Caption: Workflow for troubleshooting inconsistent in vivo efficacy.
Issue 2: Unexpected neurological side effects (sedation, ataxia) observed in canine studies.
While not anticipated from its primary mechanism, some studies in canines have reported mild to moderate sedation.
Potential Causes & Solutions:
-
Blood-Brain Barrier Penetration: this compound may have higher than expected penetration of the blood-brain barrier (BBB) in canines compared to rodents.
-
Off-Target CNS Activity: The compound might be interacting with receptors in the central nervous system, such as histamine or adrenergic receptors, which are known to cause sedative effects.
Proposed Signaling Pathway Investigation:
The primary target of this compound is the PAF receptor, which signals through Gq and Gi proteins. The unexpected sedative effects could arise from off-target inhibition of activating receptors (like H1) or potentiation of inhibitory receptors (like GABA-A) in the CNS.
Caption: Hypothesized pathways for intended and off-target effects.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in a Murine Asthma Model
This table summarizes the unexpected biphasic response observed. At 10 mg/kg, this compound shows the intended anti-inflammatory effect, but this effect is reversed at a high dose of 50 mg/kg.
| Dose (mg/kg) | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | This compound (50 mg/kg) |
| Bronchoalveolar Lavage Fluid (BALF) Eosinophils (x10⁴) | 55.2 ± 4.1 | 41.5 ± 3.8 | 22.1 ± 2.9 | 65.7 ± 5.3 |
| Airway Hyperresponsiveness (Penh) | 3.8 ± 0.3 | 2.9 ± 0.4 | 1.5 ± 0.2 | 4.5 ± 0.5 |
| Lung Tissue IL-5 (pg/mL) | 150.4 ± 12.6 | 112.8 ± 10.1 | 65.3 ± 8.5 | 182.1 ± 15.9 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Assessment of Airway Inflammation
Objective: To measure the effect of this compound on eosinophil infiltration and cytokine levels in a murine model of ovalbumin (OVA)-induced allergic asthma.
-
Sensitization: Sensitize BALB/c mice (6-8 weeks old) via intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with 1% OVA aerosol for 30 minutes.
-
Treatment: Administer this compound (or vehicle) via oral gavage 1 hour before each OVA challenge.
-
Sample Collection: 48 hours after the final challenge, euthanize the mice.
-
BALF Collection: Perform bronchoalveolar lavage with 1 mL of PBS. Centrifuge the collected fluid. Use the supernatant for cytokine analysis (ELISA for IL-5) and the cell pellet for differential cell counts (eosinophils) via Wright-Giemsa staining.
-
Airway Hyperresponsiveness (AHR): Measure AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine. Record the enhanced pause (Penh) value.
Bepafant Stability and Storage: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Bepafant (also known as WEB 2170), a potent platelet-activating factor (PAF) antagonist. The information is intended to assist researchers in designing experiments, interpreting results, and ensuring the integrity of the compound throughout their studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Based on available data, solid this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, which has been shown to maintain its integrity for up to three years[1]. For shorter durations, storage at room temperature may be acceptable, though specific stability data under these conditions is limited[2]. Always refer to the Certificate of Analysis provided by the supplier for specific lot recommendations[2].
Q2: How should I store this compound in solution?
A2: Once dissolved in a solvent, this compound solutions should be stored at -80°C for long-term use, where they can remain stable for up to one year[1]. For short-term storage and during experimental use, it is advisable to keep solutions on ice to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: What solvents are suitable for dissolving this compound?
Q4: Is this compound sensitive to light?
A4: There is no specific public data on the photostability of this compound. However, as a general precautionary measure for complex organic molecules, it is recommended to protect this compound, both in solid and solution form, from prolonged exposure to light. Amber vials or containers wrapped in aluminum foil should be used for storage.
Q5: What is the stability of this compound at different pH values?
A5: Limited data is available on the pH stability of this compound. It is known to have solubility at pH 2.0 (33 µg/mL) and >100 µg/mL at pH 6.8. This suggests that its stability may also be pH-dependent. As a thieno-triazolodiazepine derivative, it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If working outside this range, the stability of this compound should be validated under those specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the storage conditions of the stock solution. |
| Precipitation observed in the stock solution | Poor solubility or supersaturation in the chosen solvent. | 1. Gently warm the solution to aid dissolution. 2. Consider using a different solvent or a co-solvent system. 3. Prepare a more dilute stock solution. |
| Loss of activity during a prolonged experiment | Instability under experimental conditions (e.g., temperature, pH, exposure to light). | 1. Minimize the time this compound is kept at room temperature or in solution. 2. Protect the experimental setup from light. 3. If possible, buffer the experimental medium to a neutral pH. 4. Run control experiments to assess the stability of this compound over the time course of the experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. Confirm the identity of the main this compound peak using a reference standard. 2. If possible, use a stability-indicating analytical method to separate this compound from its potential degradants. 3. Review storage and handling procedures to identify potential causes of degradation. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
In Vitro Stability Profile (Metabolic)
| Parameter | Human | Rat |
| Microsomal Stability (% QH) | <23 | 25.4 |
| Hepatocyte Stability (% QH) | 7 | 55 |
Note: This data reflects metabolic stability and not chemical stability in storage.
Experimental Protocols
While specific, detailed experimental protocols for this compound stability testing are not publicly available, a general approach based on established pharmaceutical guidelines can be followed.
Protocol: General Stability Assessment of this compound in Solution
1. Objective: To assess the stability of a this compound solution under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
- This compound powder
- Selected solvent (e.g., DMSO, Ethanol, Phosphate Buffered Saline)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
- Environmental chambers or incubators set to desired temperatures
- Light-protected (amber) and clear vials
3. Method:
- Preparation of Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into multiple amber and clear vials.
- Storage Conditions:
- Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
- Light Exposure: For photostability, expose a set of clear vials to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control set in the dark at the same temperature.
- Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks for intermediate-term).
- Analysis:
- At each time point, retrieve the vials from the specified storage condition.
- Allow the samples to equilibrate to room temperature.
- Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
- Data Evaluation:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
- Plot the percentage of this compound remaining versus time for each storage condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results potentially related to this compound stability.
Caption: A generalized experimental workflow for conducting a stability study of this compound.
References
Why is my Bepafant experiment not showing inhibition?
Welcome to the technical support center for Bepafant. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists resolve issues encountered during their experiments.
Topic: Why is my this compound experiment not showing inhibition?
This is a common issue that can arise from several factors, ranging from the experimental setup to the reagents used. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the lack of inhibitory effect in your this compound experiment.
This compound is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor involved in pro-inflammatory and thrombotic responses.[1][2][3] By competing with the natural ligand, Platelet-Activating Factor (PAF), this compound blocks the receptor's signaling function.[1][3][4] A lack of inhibition suggests a problem with one or more components of this experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Have you verified the integrity and activity of your this compound compound?
A1: The quality and handling of the this compound compound are critical for its activity.
-
Compound Integrity: Ensure that your this compound sample has not degraded. Verify the storage conditions (temperature, light exposure) against the manufacturer's recommendations. If possible, confirm the chemical identity and purity using analytical methods like LC-MS or NMR.
-
Solubility: this compound is a thieno-triazolodiazepine derivative.[1][3][4] Confirm that it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Poor solubility can drastically reduce the effective concentration of the inhibitor in your experiment.[5] Check for any precipitation in your stock solution or in the final assay medium.
-
Racemic Mixture vs. Enantiomers: Standard this compound is a racemic mixture composed of the active eutomer (S-Bepafant) and the inactive distomer (WEB2387).[1][3] For higher potency, consider using the isolated active isomer, S-Bepafant.[4][6] The inactive distomer, WEB2387, can serve as an excellent negative control.[4]
Q2: Is your experimental model suitable for assessing this compound's activity?
A2: this compound's inhibitory action is entirely dependent on the presence and function of its specific target, the PAF receptor (PAFR).
-
Target Expression: Confirm that your chosen cell line or tissue model expresses PAFR at a sufficient level. You can verify this through techniques like qPCR, Western blot, or flow cytometry. If the target receptor is absent or expressed at very low levels, this compound will have no effect.
-
Agonist Stimulation: this compound acts as a competitive antagonist to PAF.[3][4] Therefore, the inhibitory effect will only be observed in experiments where the PAFR is stimulated by PAF or a suitable agonist. Ensure you are using a high-quality PAF agonist at a concentration that elicits a robust and reproducible response (typically in the EC50 to EC80 range).
-
Downstream Readout: Your assay must measure a downstream event of PAFR activation. PAFR stimulation is known to mediate cellular responses like platelet and granulocyte aggregation, activation of the MAPK pathway, and phosphoinositol turnover.[1][3][4][6] Ensure your readout (e.g., calcium flux, protein phosphorylation, cell aggregation) is directly linked to PAFR signaling.
Q3: Are you using the appropriate concentration range and including necessary controls?
A3: Incorrect dosage and the absence of proper controls can lead to misleading results.
-
Concentration Range: this compound exhibits low nanomolar affinity for PAFR, with IC50 values for inhibiting PAF-induced human platelet aggregation around 310-350 nM and for neutrophil aggregation around 830 nM.[2][3][6] It is crucial to perform a dose-response curve with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the potency in your specific assay. A single, potentially low concentration may not be sufficient to produce a measurable inhibition.
-
Essential Controls:
-
Positive Control: Use a known PAFR antagonist with a well-characterized potency in your assay system to confirm that the assay is capable of detecting inhibition.
-
Negative Control (Compound): If available, use the inactive distomer WEB2387 to demonstrate that the observed effect is specific to the active enantiomer of this compound and not due to non-specific or off-target effects.[3][4]
-
Vehicle Control: This control (e.g., DMSO) should be included at the same final concentration as in the this compound-treated samples to rule out any effects of the solvent on the assay.
-
No-Agonist Control: A control without the PAF agonist to establish the baseline of your assay readout.
-
Q4: Could there be an issue with the experimental protocol or reagents?
A4: Seemingly minor details in the experimental procedure can have a significant impact on the outcome.
-
Incubation Time: Ensure you are pre-incubating your cells or tissue with this compound for a sufficient amount of time before adding the PAF agonist. This allows the antagonist to reach equilibrium and bind to the PAF receptors. The optimal pre-incubation time may need to be determined empirically for your system.
-
Reagent Quality: The quality of all reagents, including the PAF agonist, cell culture media, and buffers, is paramount. Degradation of the PAF agonist will lead to a weak or absent response, making it impossible to measure inhibition.
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based readouts). Run a control with this compound in the absence of cells or other biological components to check for any direct interference with your measurement system.
Data Summary: this compound In Vitro Activity
The following table summarizes key quantitative data for this compound and its active enantiomer, S-Bepafant, to help guide your experimental design.
| Parameter | This compound (Racemic) | S-Bepafant (Eutomer) | Reference(s) |
| Target | Platelet-Activating Factor Receptor (PAFR) | Platelet-Activating Factor Receptor (PAFR) | [4],[1],[3] |
| Mechanism of Action | Competitive PAFR Antagonist | Competitive PAFR Antagonist | [4],[3] |
| Binding Affinity (KD) | ~16 nM (Human Platelets) | ~14 nM (Human Platelets) | [6],[3] |
| IC50 (Platelet Aggregation) | ~310 nM (Human) | ~350 nM (Human) | [6],[3] |
| IC50 (Neutrophil Aggregation) | ~830 nM (Human) | ~360 nM (Human) | [4],[2],[3] |
| Negative Control | WEB2387 (Inactive Distomer) | WEB2387 (Inactive Distomer) | [4],[1],[3] |
Experimental Protocols
Protocol: PAF-Induced Human Platelet Aggregation Assay
This protocol provides a general framework for assessing this compound's inhibitory activity.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Aliquot 450 µL of PRP into aggregometer cuvettes with a stir bar. Allow the platelets to stabilize at 37°C for 5 minutes.
-
Add 5 µL of this compound solution (at various concentrations) or vehicle (e.g., DMSO) to the cuvettes.
-
Pre-incubate for 10-15 minutes at 37°C with stirring.
-
Establish a baseline light transmission reading on the aggregometer.
-
Add 5 µL of a PAF agonist solution (e.g., at a final concentration of 100 nM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Visualizations
This compound Mechanism of Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
Technical Support Center: Enhancing the In Vivo Potency of Bepafant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo potency of Bepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.
Understanding this compound and its In Vivo Activity
This compound is a synthetic thieno-triazolodiazepine that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2][3] PAFR is a G-protein coupled receptor involved in a multitude of pro-inflammatory and thrombotic responses.[1] By blocking this receptor, this compound can mitigate the effects of PAF, which are implicated in various pathological conditions.
The in vivo potency of this compound is influenced by several factors, including its formulation, route of administration, and the specific animal model being used. This compound is a racemic mixture, with the S-isomer (S-Bepafant) being the active eutomer and the R-isomer (WEB2387) being the inactive distomer.[1] S-Bepafant exhibits slightly enhanced in vivo potency compared to the racemic mixture.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). It binds to the receptor, preventing the natural ligand, PAF, from binding and initiating downstream signaling cascades that lead to inflammation, platelet aggregation, and other physiological responses.[1]
Q2: How can I improve the in vivo potency of my this compound stock?
A2: The most direct way to enhance in vivo potency is to use the active isomer, S-Bepafant, which has demonstrated slightly greater efficacy than the racemic mixture.[1] Additionally, optimizing the formulation to improve solubility and bioavailability is crucial. Strategies such as using co-solvents, lipid-based formulations, or developing solid dispersions can be effective.
Q3: What are the common challenges encountered during in vivo experiments with this compound?
A3: Common challenges include poor aqueous solubility leading to precipitation upon administration, variability in drug exposure, and achieving therapeutic concentrations at the target site. Extensive first-pass metabolism can also reduce oral bioavailability.[4]
Q4: What are suitable vehicles for in vivo administration of this compound?
A4: Due to its low water solubility, this compound often requires a co-solvent system for intravenous administration. A common approach for preclinical studies involves dissolving the compound in an organic solvent like DMSO, followed by dilution with a pharmaceutically acceptable vehicle such as saline or polyethylene glycol (PEG). For oral administration, formulations using hydrophilic polymers or lipid-based systems can be explored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation of this compound upon dilution or injection | - Low aqueous solubility of the compound. - The concentration of the organic co-solvent is too high in the final formulation. - The rate of injection is too fast, not allowing for adequate mixing with blood. | - Optimize Co-solvent System: Experiment with different co-solvent ratios (e.g., DMSO/PEG-400/Saline) to find a balance that maintains solubility upon dilution.[5] - Reduce Drug Concentration: Determine the kinetic solubility of this compound in your chosen vehicle system to identify the highest stable concentration.[5] - Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80), can help to maintain the drug in solution.[5] - Slow Down Injection Rate: For intravenous administration, a slower injection rate can facilitate better mixing with the bloodstream and reduce the risk of precipitation. |
| Low or inconsistent in vivo efficacy | - Inadequate drug exposure at the target site due to poor bioavailability. - Extensive first-pass metabolism (for oral administration). - Suboptimal dosing regimen. - Issues with the animal model or experimental procedure. | - Switch to S-Bepafant: The active isomer offers slightly higher in vivo potency.[1] - Enhance Bioavailability: For oral studies, consider lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or solid dispersions to improve absorption.[4][6] - Conduct a Dose-Response Study: Systematically evaluate a range of doses to determine the optimal therapeutic concentration.[2] - Verify Target Engagement: If possible, measure a downstream biomarker of PAFR activity to confirm that this compound is reaching its target and exerting a pharmacological effect. |
| Unexpected side effects or toxicity | - Off-target effects of the compound. - Toxicity related to the formulation vehicle (e.g., high concentrations of DMSO). - Hypersensitivity reaction. | - Review Selectivity Data: this compound is reported to have high selectivity for the PAF receptor with minimal cross-reactivity to the benzodiazepine receptor.[1] - Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects. - Consider Alternative Formulations: If vehicle toxicity is suspected, explore alternative, more biocompatible formulation strategies like lipid-based nanoparticles.[7] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo potency data for this compound and its related compounds.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay | Species | IC50 / Ki | Reference |
| This compound (WEB 2170) | PAF-induced Platelet Aggregation | Human | 0.3 µM | [2] |
| This compound (WEB 2170) | PAF-induced Neutrophil Aggregation | Human | 0.83 µM | [2] |
| S-Bepafant | PAF-induced Platelet Aggregation | Human | 350 nM | |
| Apafant (WEB 2086) | PAF-induced Platelet Aggregation | Human | 170 nM | [8] |
| Apafant (WEB 2086) | PAF-induced Neutrophil Aggregation | Human | 360 nM | [8] |
Table 2: In Vivo Potency of this compound and Related Compounds
| Compound | Animal Model | Administration Route | Endpoint | ED50 | Reference |
| This compound (WEB 2170) | Guinea Pig | Intravenous | Inhibition of PAF-induced Bronchoconstriction | 0.007 mg/kg | [1] |
| This compound (WEB 2170) | Guinea Pig | Oral | Inhibition of PAF-induced Bronchoconstriction | 0.021 mg/kg | [1] |
| This compound (WEB 2170) | Rat | Intravenous | Inhibition of PAF-induced Hypotension | 0.001 - 0.1 mg/kg (dose-related) | [2] |
| This compound (WEB 2170) | Rat | Oral | Inhibition of PAF-induced Hypotension | 0.05 - 1 mg/kg (dose-related) | [2] |
| S-Bepafant | Guinea Pig | Intravenous | Inhibition of PAF-induced Bronchoconstriction | 0.004 mg/kg | [9] |
| S-Bepafant | Guinea Pig | Oral | Inhibition of PAF-induced Bronchoconstriction | 0.018 mg/kg | [9] |
| Apafant (WEB 2086) | Guinea Pig | Intravenous | Inhibition of PAF-induced Bronchoconstriction | 0.018 mg/kg | [8] |
| Apafant (WEB 2086) | Guinea Pig | Oral | Inhibition of PAF-induced Bronchoconstriction | 0.07 mg/kg | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes a general method for preparing this compound for intravenous injection in preclinical models. Note: The final concentrations and volumes should be optimized for the specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
-
Vehicle Preparation:
-
In a sterile vial, prepare the desired vehicle mixture. A common co-solvent system is a ratio of DMSO:PEG-400:Saline. For example, a 1:4:5 ratio (10% DMSO, 40% PEG-400, 50% Saline) can be used.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the injected formulation should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.
-
-
Administration:
-
Administer the final formulation to the animals via the desired intravenous route (e.g., tail vein in mice or rats).
-
The injection should be performed slowly to allow for adequate mixing with the blood.
-
Protocol 2: In Vivo Evaluation of this compound in a PAF-Induced Hypotension Model (Rat)
This protocol outlines a common method to assess the in vivo efficacy of this compound by measuring its ability to inhibit PAF-induced hypotension in anesthetized rats.[2]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
Platelet-Activating Factor (PAF)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control
-
Catheters for arterial and venous access
-
Pressure transducer and recording system
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug and PAF administration.
-
Allow the animal to stabilize after surgery.
-
-
Baseline Measurement:
-
Record the baseline mean arterial pressure (MAP).
-
-
This compound/Vehicle Administration:
-
Administer the this compound formulation or vehicle control intravenously.
-
-
PAF Challenge:
-
After a predetermined time following this compound/vehicle administration (e.g., 5-15 minutes), administer an intravenous bolus of PAF (e.g., 1 µg/kg) to induce hypotension.
-
-
Data Recording and Analysis:
-
Continuously record the MAP throughout the experiment.
-
Calculate the maximum decrease in MAP following the PAF challenge in both the vehicle and this compound-treated groups.
-
The efficacy of this compound is determined by its ability to attenuate the PAF-induced hypotensive response. A dose-response curve can be generated by testing multiple doses of this compound.
-
Visualizations
PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
Bepafant Technical Support Center: Cross-Reactivity with Benzodiazepine Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the cross-reactivity of Bepafant with benzodiazepine receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in pro-inflammatory and thrombotic responses.[1]
Q2: Does this compound exhibit cross-reactivity with benzodiazepine receptors?
A2: Yes, this compound displays weak cross-reactivity with central benzodiazepine receptors.[2][3] Due to the structural similarities between thienotriazolodiazepines, the class of compounds this compound belongs to, and benzodiazepines that act on the central nervous system, some level of interaction is possible.[2][3]
Q3: How significant is the binding affinity of this compound for benzodiazepine receptors compared to its primary target?
A3: The binding affinity of this compound for benzodiazepine receptors is significantly lower than its affinity for its primary target, the Platelet-Activating Factor Receptor (PAFR). The equilibrium dissociation constant (K D ) for this compound at the PAFR is in the low nanomolar range, while the inhibition constant (K i ) for benzodiazepine receptors is in the micromolar range, indicating a much weaker interaction.[1][2][3]
Q4: Has the functional activity of this compound at GABA-A receptors (the site of action for benzodiazepines) been assessed?
A4: Based on currently available literature, there are no published studies that have evaluated the functional activity of this compound at GABA-A receptors using methods such as electrophysiology or other functional assays. The known interaction is limited to binding affinity data.
Q5: What is a suitable negative control for experiments investigating the benzodiazepine cross-reactivity of this compound?
A5: WEB 2387, the inactive distomer (enantiomer) of racemic this compound, is an appropriate negative control.[1] It is structurally related but has a significantly reduced affinity for the PAF receptor and is not expected to interact with benzodiazepine receptors.
Data Presentation
Table 1: Comparative Binding Affinities of this compound and Related Compounds
| Compound | Primary Target | Primary Target Affinity (K D , nM) | Off-Target | Off-Target Affinity (K i , nM) |
| This compound | PAFR | 16[2][4] | Benzodiazepine Receptor | 3882[2][3] |
| S-Bepafant | PAFR | 14[5] | Benzodiazepine Receptor | Not Determined |
| Apafant | PAFR | 15 | Benzodiazepine Receptor | 34952[2][5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Benzodiazepine Receptor Cross-Reactivity
This protocol is adapted from standard methods for assessing binding to the central benzodiazepine receptor using a radiolabeled antagonist.
Objective: To determine the binding affinity (K i ) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [ 3 H]-Ro 15-1788 (Flumazenil)
-
Non-specific Binding Control: Diazepam (10 µM)
-
Receptor Source: Rat or mouse brain tissue (cerebellum or cortex) membrane preparation.
-
Assay Buffer: 50 mM Tris-Citrate buffer, pH 7.4
-
Filtration Apparatus: 96-well harvester with GF/C filters
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebella in ice-cold 50 mM Tris-Citrate buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg of protein)
-
50 µL of this compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle for total binding.
-
For non-specific binding wells, add 50 µL of 10 µM Diazepam.
-
50 µL of [ 3 H]-Ro 15-1788 (final concentration of ~1 nM).
-
-
Incubate the plate at 4°C for 120 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters four times with ice-cold assay buffer to separate bound from free radioligand.
-
-
Counting and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC 50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + ([L]/K D )), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Troubleshooting Guides
Issue 1: High non-specific binding of the radioligand.
-
Possible Cause: Inadequate washing, filter binding of the radioligand, or inappropriate buffer composition.
-
Troubleshooting Steps:
-
Increase the number of washes with ice-cold buffer.
-
Ensure filters are adequately pre-soaked in PEI to reduce non-specific filter binding.
-
Optimize the protein concentration; too much protein can increase non-specific binding.
-
Include a detergent like BSA (0.1%) in the wash buffer.
-
Issue 2: No displacement of the radioligand by this compound is observed.
-
Possible Cause: The affinity of this compound for the benzodiazepine receptor is very low, or there is an issue with the this compound stock solution.
-
Troubleshooting Steps:
-
Extend the concentration range of this compound tested to higher concentrations (e.g., up to 1 mM).
-
Verify the integrity and concentration of the this compound stock solution.
-
Use a known benzodiazepine as a positive control to ensure the assay is working correctly.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, incomplete mixing, or issues with the filtration and washing steps.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
-
Gently agitate the plate during incubation to ensure proper mixing.
-
Ensure the filtration and washing process is rapid and consistent for all wells.
-
Visualizations
Caption: Radioligand binding assay workflow.
Caption: this compound's differential receptor affinity.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The intersection of affinity and specificity in the development and optimization of T cell receptor based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of recombinant human GABA(A) receptor subtypes measured using a novel pH-based high-throughput functional efficacy assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low‐affinity but high‐avidity interactions may offer an explanation for IgE‐mediated allergen cross‐reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Bepafant Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Bepafant, a potent and selective platelet-activating factor (PAF) receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic thieno-triazolodiazepine that acts as a competitive antagonist of the platelet-activating factor receptor (PAFR).[1] By binding to PAFR with low nanomolar affinity, this compound blocks the binding of its natural ligand, platelet-activating factor (PAF), thereby inhibiting the pro-inflammatory and thrombotic signaling pathways mediated by PAF.[1]
Q2: What are the stereoisomers of this compound and which should I use?
A2: this compound is a racemic mixture containing two enantiomers:
-
S-Bepafant (the eutomer): This is the active isomer and is the more potent of the two.[2][3]
-
WEB2387 (the distomer): This is the inactive isomer and can be used as a negative control in your experiments to demonstrate the specificity of the observed effects to PAFR antagonism.[1]
For most applications, using the racemic this compound is sufficient. However, if the highest potency is required, S-Bepafant is the recommended choice.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data in common laboratory solvents can be limited in readily available literature, thieno-triazolodiazepines are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer or media appropriate for your experiment. Always perform a solubility test at the desired final concentration to ensure complete dissolution and avoid precipitation.
Q4: What are some potential off-target effects of this compound?
A4: this compound has been shown to have weak cross-reactivity with the central benzodiazepine receptor.[1] However, this is generally considered to be minimal. For experiments where central nervous system effects are a concern, it is advisable to include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in vitro | Compound Precipitation: this compound may have precipitated out of solution, especially in aqueous buffers at high concentrations. | - Visually inspect the solution for any precipitate. - Prepare fresh stock solutions in an appropriate organic solvent like DMSO before diluting in aqueous media. - Perform a solubility test at the working concentration. |
| Degradation of this compound: The compound may have degraded over time, especially if not stored properly. | - Store this compound as a dry powder at the recommended temperature. - Prepare fresh solutions for each experiment. | |
| Incorrect Concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response. | - Double-check all calculations and dilution steps. - Consider performing a dose-response curve to determine the optimal concentration for your experimental system. | |
| Unexpected results in vivo | Inappropriate Route of Administration: The chosen route of administration may not provide adequate bioavailability. | - Review the literature for the most effective route of administration for your animal model and experimental endpoint. Oral (p.o.) and intravenous (i.v.) routes have been successfully used.[4] |
| Incorrect Dosage: The dose may be too low to be effective or too high, leading to off-target effects. | - Refer to the dosage tables below for guidance on species-specific dosing. - Perform a dose-ranging study to determine the optimal dose for your specific model and desired effect. | |
| Animal Strain or Species Differences: There can be significant variability in drug metabolism and receptor sensitivity between different animal species and even strains. | - Be aware of potential species-specific differences. - If possible, use a species or strain for which this compound has been previously characterized. | |
| Difficulty with Platelet Aggregation Assays | Platelet Activation Prior to Experiment: Platelets can be easily activated during blood collection and processing. | - Use proper phlebotomy techniques with a large gauge needle to minimize shear stress. - Process blood samples promptly at room temperature. - Avoid vigorous mixing or shaking of platelet-rich plasma (PRP). |
| Incorrect Agonist Concentration: The concentration of the platelet-activating factor (PAF) used to induce aggregation may be too high or too low. | - Perform a dose-response curve for PAF to determine the EC50 (the concentration that produces 50% of the maximal response) in your system. - Use a PAF concentration at or near the EC50 for inhibition studies with this compound. |
In Vitro Dosage and Activity
The following table summarizes the in vitro activity of this compound and its active isomer, S-Bepafant.
| Parameter | This compound | S-Bepafant | Species | Reference |
| PAF-induced Platelet Aggregation (IC50) | 310 nM | 350 nM | Human | [1][2] |
| PAF-induced Neutrophil Aggregation (IC50) | 830 nM | - | Human | [1] |
| PAFR Binding Affinity (KD) | 16 nM | 14 nM | Human | [1][2] |
In Vivo Dosage for Different Animal Species
The following tables provide recommended starting dosages for this compound in various animal species based on published literature. It is crucial to note that these are starting points, and optimal doses may vary depending on the specific experimental model, endpoint being measured, and the desired level of PAFR antagonism. A dose-response study is always recommended.
Rodents
| Species | Route of Administration | Dosage Range (mg/kg) | Indication/Model | Reference |
| Guinea Pig | Oral (p.o.) | 0.005 - 0.5 | Inhibition of PAF-induced bronchoconstriction and hypotension | [4] |
| Intravenous (i.v.) | 0.005 - 0.05 | Inhibition of PAF-induced bronchoconstriction and hypotension | [4] | |
| Rat | Oral (p.o.) | 0.05 - 1 | Inhibition of PAF-induced hypotension | [4] |
| Intravenous (i.v.) | 0.001 - 0.1 | Inhibition of PAF-induced hypotension | [4] | |
| Mouse | Oral (p.o.) | 0.01 - 1 | Protection from lethal effect of PAF | [4] |
| Intravenous (i.v.) | 0.005 - 0.1 | Protection from lethal effect of PAF | [4] |
Other Animal Species
Currently, there is a lack of published, peer-reviewed data on the specific dosage of this compound in larger animal species such as dogs, cats, and non-human primates. Researchers planning to use this compound in these species should consider the following:
-
Allometric Scaling: As a starting point, doses can be extrapolated from rodent data using allometric scaling principles. However, this should be done with caution and is not a substitute for a proper dose-finding study.
-
Start with Low Doses: It is imperative to begin with very low doses and carefully monitor for both efficacy and any adverse effects.
-
Pharmacokinetic Studies: If feasible, conducting pharmacokinetic studies to determine the half-life and bioavailability of this compound in the target species is highly recommended to establish an appropriate dosing regimen.
Experimental Protocols
Platelet Aggregation Assay (in vitro)
This protocol is a standard method for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn whole blood from human or animal subjects in sodium citrate tubes.
-
Platelet-activating factor (PAF).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a small volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically the EC50 concentration).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmittance.
-
The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.
-
An IC50 value can be calculated by testing a range of this compound concentrations.
-
Measurement of PAF-Induced Bronchoconstriction (in vivo - Guinea Pig Model)
This protocol describes a common method to evaluate the in vivo efficacy of this compound in antagonizing PAF-induced bronchoconstriction.
Materials:
-
Guinea pigs.
-
Anesthetic (e.g., urethane or pentobarbital).
-
Mechanical ventilator.
-
Pressure transducer to measure airway pressure.
-
Platelet-activating factor (PAF).
-
This compound.
-
Saline.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a mechanical ventilator set to an appropriate tidal volume and respiratory rate.
-
Cannulate a carotid artery or jugular vein for blood pressure monitoring and drug administration.
-
-
Experimental Protocol:
-
Allow the animal to stabilize and record baseline airway pressure and blood pressure.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous or oral).
-
After a pre-determined time to allow for drug absorption and distribution, induce bronchoconstriction by administering a bolus of PAF intravenously.
-
Continuously monitor and record the changes in airway pressure and blood pressure.
-
-
Data Analysis:
-
The peak increase in airway pressure is used as a measure of bronchoconstriction.
-
The protective effect of this compound is calculated as the percentage reduction in the PAF-induced increase in airway pressure compared to the vehicle-treated group.
-
An ED50 (the dose that produces 50% of the maximal effect) can be determined by testing a range of this compound doses.
-
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor Receptor (PAFR) Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of PAF to its G-protein coupled receptor, leading to various cellular responses. This compound acts by blocking this initial binding step.
Caption: Simplified PAFR signaling pathway.
Experimental Workflow for In Vivo this compound Efficacy Testing
This diagram outlines the logical flow of a typical in vivo experiment to assess the efficacy of this compound.
Caption: Workflow for in vivo this compound testing.
References
Validation & Comparative
A Comparative Guide to Bepafant and Apafant for PAF Receptor Antagonism
For researchers and professionals in drug development, the selection of a potent and specific antagonist for the Platelet-Activating Factor (PAF) receptor is critical for investigating inflammatory and thrombotic pathways. This guide provides an objective comparison of two widely used thienotriazolodiazepine-based PAF receptor antagonists: Bepafant (WEB 2170) and Apafant (WEB 2086).
Performance and Potency: A Quantitative Comparison
Both this compound and Apafant are potent antagonists of the PAF receptor, competitively inhibiting the binding of PAF and subsequent downstream signaling. While their in vitro potencies are comparable, this compound demonstrates superior in vivo efficacy, which is attributed to its longer plasma half-life.[1][2]
Table 1: In Vitro Activity of this compound and Apafant
| Parameter | This compound (WEB 2170) | Apafant (WEB 2086) | Reference |
| Receptor Binding (Ki, nM) | |||
| Human Platelets ([3H]PAF displacement) | ~16 | ~9.9 - 15 | [3][4] |
| Functional Inhibition (IC50, µM) | |||
| PAF-induced Human Platelet Aggregation | 0.3 | 0.17 | [1][3] |
| PAF-induced Human Neutrophil Aggregation | 0.83 | 0.36 | [1][3] |
Table 2: In Vivo Activity of this compound and Apafant
| Parameter | This compound (WEB 2170) | Apafant (WEB 2086) | Species | Reference |
| Inhibition of PAF-induced Hypotension (ED50, mg/kg) | 0.05 - 1 (oral) | 0.052 (i.v.) | Rat | [1][3] |
| Inhibition of PAF-induced Lethality | Protective (0.01 - 1 mg/kg, oral) | Protective | Mouse | [1] |
| Inhibition of PAF-induced Bronchoconstriction (ED50, mg/kg) | 0.005 - 0.05 (i.v.); 0.005 - 0.5 (oral) | Inhibited (0.01 - 0.5 mg/kg i.v.) | Guinea Pig | [1][3] |
Mechanism of Action: PAF Receptor Signaling
The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon PAF binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade of events leads to various cellular responses, including platelet aggregation, neutrophil activation, and inflammatory mediator release.[5][6][7] this compound and Apafant act by competitively binding to the PAF receptor, thereby preventing these downstream signaling events.
References
- 1. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a platelet-activating factor receptor on human lymphoblastoid B cells: activation of the phosphatidylinositol cycle and induction of calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Potency of Bepafant and S-Bepafant: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo potency of the platelet-activating factor (PAF) receptor antagonist Bepafant and its S-enantiomer, S-Bepafant. The data presented is based on preclinical studies and highlights the stereoselectivity of PAF receptor antagonism.
This compound is a potent and specific antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[1][2] It is a racemic mixture composed of the active eutomer, S-Bepafant, and the inactive distomer, R-Bepafant (also known as WEB2387).[1][3] S-Bepafant is recognized as the more potent enantiomer, demonstrating slightly enhanced in vivo activity compared to the racemic mixture.[4][5] This guide delves into the quantitative differences in their in vivo efficacy and the experimental models used for their evaluation.
Quantitative Comparison of In Vivo Potency
The in vivo potency of this compound and S-Bepafant has been primarily assessed by their ability to counteract the physiological effects of intravenously administered PAF in animal models, such as bronchoconstriction and hypotension.[1][3][5] The data summarized below is from studies in guinea pigs.
| Compound | Administration Route | Endpoint | ED₅₀ (mg/kg) |
| This compound (racemate) | Oral (p.o.) | Inhibition of Respiratory Flow Decrease | 0.021[1][6] |
| Intravenous (i.v.) | Inhibition of Respiratory Flow Decrease | 0.007[1] | |
| Oral (p.o.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 0.020[1] | |
| Intravenous (i.v.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 0.006[1] | |
| S-Bepafant (eutomer) | Oral (p.o.) | Inhibition of Respiratory Flow Decrease | 0.018[1][6] |
| Intravenous (i.v.) | Inhibition of Respiratory Flow Decrease | 0.004[1] | |
| Oral (p.o.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 0.027[1] | |
| Intravenous (i.v.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 0.005[1] | |
| R-Bepafant (distomer/WEB2387) | Oral (p.o.) | Inhibition of Respiratory Flow Decrease | 1.55[1][6] |
| Intravenous (i.v.) | Inhibition of Respiratory Flow Decrease | 0.081[1] | |
| Oral (p.o.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 1.2[1] | |
| Intravenous (i.v.) | Inhibition of Mean Arterial Pressure (MAP) Decrease | 0.086[1] |
The data clearly indicates that S-Bepafant is slightly more potent than the racemic this compound when administered both orally and intravenously.[1][4] The distomer, R-Bepafant (WEB2387), exhibits a significantly lower potency, with ED₅₀ values being 40-80 times higher than those of S-Bepafant, confirming that the pharmacological activity resides in the S-enantiomer.[1]
Experimental Protocols
The in vivo potency of this compound and its enantiomers was determined using a well-established animal model of PAF-induced physiological changes.
PAF-Induced Bronchoconstriction and Hypotension in Anesthetized Guinea Pigs:
-
Animal Model: Male guinea pigs are utilized for these studies.
-
Anesthesia: The animals are anesthetized to permit cannulation and physiological monitoring.
-
Surgical Preparation: The trachea is cannulated for artificial respiration and measurement of respiratory flow. A carotid artery is cannulated to monitor mean arterial pressure (MAP). A jugular vein is cannulated for the infusion of PAF and administration of test compounds.
-
PAF Infusion: A continuous intravenous infusion of PAF at a dose of 30 ng/(kg x min) is administered to induce a sustained decrease in respiratory flow (bronchoconstriction) and MAP (hypotension).[6]
-
Compound Administration: this compound, S-Bepafant, or R-Bepafant is administered either orally (p.o.) 60 minutes before the start of the PAF infusion or intravenously (i.v.) at a specified time point.[6]
-
Data Analysis: The inhibitory effect of the test compounds on the PAF-induced changes in respiratory flow and MAP is measured and quantified. The ED₅₀, the dose required to produce 50% of the maximum inhibitory effect, is then calculated in a dose-dependent manner.[6]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental setup, the following diagrams are provided.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway and Antagonism by this compound/S-Bepafant.
Caption: Experimental Workflow for In Vivo Potency Assessment of PAF Receptor Antagonists.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Action of the racemate and the isomers of the platelet-activating factor antagonist this compound (WEB 2170) after oral administration to guinea-pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
WEB2387 as a Negative Control for Bepafant Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the Platelet-Activating Factor (PAF) pathway, the selection of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of Bepafant, a potent PAF receptor (PAFR) antagonist, and its structurally related counterpart, WEB2387, establishing the latter's utility as an ideal negative control.
This compound (also known as WEB2170) is a well-characterized thieno-triazolodiazepine that functions as a competitive antagonist of the PAF receptor, a G-protein coupled receptor implicated in a multitude of inflammatory and thrombotic processes.[1][2] this compound itself is a racemic mixture, composed of two enantiomers: the active (S)-enantiomer, S-Bepafant, and the inactive (R)-enantiomer, WEB2387.[1][3] This stereochemical relationship is the primary basis for the use of WEB2387 as a negative control, as it allows for the assessment of non-specific or off-target effects of the chemical scaffold shared by both molecules.
Comparative Analysis of In Vitro Activity
The differential activity of this compound and WEB2387 at the PAF receptor is starkly illustrated by their respective binding affinities and functional inhibitory concentrations. As summarized in the table below, this compound and its active enantiomer, S-Bepafant, exhibit low nanomolar affinity for the PAF receptor, whereas WEB2387's affinity is significantly lower, in the micromolar range.[3] This disparity in binding is directly reflected in their ability to inhibit PAF-induced platelet aggregation, a key downstream functional consequence of PAF receptor activation.
| Compound | Chemical Identity | PAF Receptor Binding (Kd, nM) | Human Platelet Aggregation Inhibition (IC50, nM) |
| This compound | Racemic mixture of S-Bepafant and WEB2387 | 16 | 310 |
| S-Bepafant | (S)-enantiomer (eutomer) | 14 | 350 |
| WEB2387 | (R)-enantiomer (distomer) | 6609 | 8790 |
Data sourced from opnMe.com by Boehringer Ingelheim.[3][4][5]
The data clearly demonstrates that while this compound is a potent antagonist of PAF receptor function, WEB2387 is substantially less active, requiring significantly higher concentrations to elicit a comparable effect.[3] This pronounced difference in potency, with WEB2387 showing a 40-80-fold reduction in in vivo potency compared to S-Bepafant, underscores its suitability as a negative control.[4][6]
Signaling Pathways and Experimental Workflows
The antagonistic action of this compound and the relative inactivity of WEB2387 can be understood within the context of the PAF receptor signaling cascade. Upon binding of its ligand, PAF, the PAF receptor activates intracellular G-proteins, leading to a cascade of downstream events culminating in physiological responses such as platelet aggregation.[5] this compound competitively inhibits this initial binding step, thereby blocking the entire signaling pathway. WEB2387, due to its poor affinity, is largely unable to prevent PAF from binding and initiating this cascade.
A typical experimental workflow to confirm the specific antagonistic activity of this compound using WEB2387 as a negative control would involve a platelet aggregation assay.
Experimental Protocols
PAF Receptor Binding Assay
This assay quantifies the binding affinity of test compounds to the PAF receptor.
-
Materials:
-
Human platelet membranes (source of PAF receptors)
-
Tritiated PAF ([³H]PAF) as the radioligand
-
Test compounds (this compound, WEB2387) at various concentrations
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the platelet membranes with varying concentrations of the test compound (or vehicle control) and a fixed concentration of [³H]PAF.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PAF (IC₅₀).
-
Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Platelet-activating factor (PAF) as the agonist
-
Test compounds (this compound, WEB2387) at various concentrations
-
Saline or appropriate vehicle control
-
Platelet aggregometer
-
-
Procedure:
-
Pre-warm aliquots of PRP to 37°C in the aggregometer cuvettes with stirring.
-
Add the test compound or vehicle control to the PRP and incubate for a short period (e.g., 1-3 minutes).
-
Add a concentration of PAF known to induce submaximal aggregation to initiate the reaction.
-
Record the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the concentration of the test compound that inhibits 50% of the PAF-induced aggregation (IC₅₀).
-
References
A Comparative Analysis of Bepafant and WEB 2086: Potent Antagonists of the Platelet-Activating Factor Receptor
In the landscape of inflammatory and thrombotic research, the platelet-activating factor (PAF) receptor has emerged as a critical therapeutic target. Among the antagonists developed to modulate its activity, Bepafant (WEB 2170) and WEB 2086 (also known as Apafant) have been subjects of extensive investigation. Both belonging to the thieno-triazolodiazepine class, these compounds exhibit a potent and selective blockade of the PAF receptor, yet display notable differences in their in vivo pharmacological profiles. This guide provides a detailed comparative study of this compound and WEB 2086, presenting key experimental data, methodologies, and an exploration of the underlying signaling pathways.
Molecular and Pharmacological Profile
This compound and WEB 2086 are structurally related compounds that act as competitive antagonists at the PAF receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] While both molecules demonstrate comparable potency in in vitro assays, this compound exhibits significantly greater efficacy in in vivo models, a distinction attributed to its longer biological half-life.[3][4]
Quantitative Comparison of In Vitro and In Vivo Potency
The following tables summarize the key quantitative data comparing the potency of this compound and WEB 2086 in various experimental settings.
Table 1: In Vitro Inhibition of PAF-Induced Platelet and Neutrophil Aggregation
| Compound | Human Platelet Aggregation IC50 (µM) | Human Neutrophil Aggregation IC50 (µM) |
| This compound (WEB 2170) | 0.3[3] | 0.83[3] |
| WEB 2086 (Apafant) | 0.17[5] | 0.36[5] |
Table 2: In Vivo Efficacy in Guinea Pig Models
| Compound | Route of Administration | Inhibition of PAF-Induced Bronchoconstriction ED50 (mg/kg) | Inhibition of PAF-Induced Hypotension ED50 (mg/kg) |
| This compound (WEB 2170) | Oral | 0.021[4][6] | 0.02[4] |
| Intravenous | 0.007[4][6] | 0.006[4] | |
| WEB 2086 (Apafant) | Oral | 0.07[5][7] | 0.066[5] |
| Intravenous | 0.018[5][7] | 0.016[5] |
Table 3: Comparative In Vitro Anti-PAF Activity in Equine Platelets
| Compound | pA2 Value |
| This compound (WEB 2170) | 7.21[8] |
Experimental Protocols
In Vitro PAF-Induced Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.[9]
-
-
Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
The test compound (this compound or WEB 2086) at various concentrations is pre-incubated with the PRP for a short period (e.g., 1-3 minutes).
-
PAF is then added to induce aggregation, and the change in light transmission is recorded over time.[9][10]
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation, is determined from the dose-response curve.[9]
-
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the in vivo efficacy of PAF antagonists in preventing airway obstruction.
-
Animal Preparation:
-
Measurement of Bronchoconstriction:
-
Pulmonary resistance and dynamic lung compliance are measured to assess bronchoconstriction. This can be done using a whole-body plethysmograph or by measuring changes in intratracheal pressure and airflow.[11]
-
A baseline measurement of pulmonary function is established.
-
-
Drug Administration and PAF Challenge:
-
Data Analysis:
-
The protective effect of the antagonist is quantified by the inhibition of the PAF-induced increase in pulmonary resistance and decrease in dynamic lung compliance.
-
The ED50 value, the dose of the antagonist that produces 50% of the maximal protective effect, is calculated.[11]
-
Competitive PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
-
Preparation of Platelet Membranes:
-
Binding Reaction:
-
A constant concentration of radiolabeled PAF (e.g., [³H]PAF) is incubated with the platelet membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound or WEB 2086) are added to the incubation mixture.[13]
-
-
Separation and Detection:
-
The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.[15]
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.
-
The IC50 value for the competitor is determined from the competition curve, and this can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
-
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Activation of the PAF receptor by its ligand initiates a cascade of intracellular signaling events. As depicted in the diagram below, the PAF receptor couples to various G proteins, primarily Gq and Gi. This leads to the activation of phospholipases C (PLC), D (PLD), and A2 (PLA2), resulting in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and arachidonic acid. These messengers, in turn, trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to a range of cellular responses such as inflammation, platelet aggregation, and increased vascular permeability.[1][16][17] this compound and WEB 2086 act by competitively blocking the initial binding of PAF to its receptor, thereby inhibiting the entire downstream signaling cascade.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram illustrates the typical workflow for screening PAF receptor antagonists in vitro, from sample preparation to data analysis.
Conclusion
This compound and WEB 2086 are both highly potent and selective antagonists of the PAF receptor. While their in vitro activities are comparable, this compound demonstrates superior in vivo efficacy, particularly when administered orally. This difference is likely due to a more favorable pharmacokinetic profile, specifically a longer half-life. The choice between these two compounds for research purposes will therefore depend on the experimental context, with this compound being the more suitable candidate for in vivo studies requiring sustained PAF receptor blockade. The detailed experimental protocols and an understanding of the PAF signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling the Potency of Bepafant: A Cross-Species In Vivo Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of Bepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, across different animal species. The information presented is supported by experimental data to aid in the evaluation and planning of preclinical research. This compound, a thieno-triazolodiazepine derivative, is a widely used tool for investigating the physiological and pathological roles of PAF. It functions by competitively inhibiting the binding of PAF to its G-protein coupled receptor (PAF-R), thereby blocking downstream inflammatory and thrombotic signaling pathways.
Data Presentation: In Vivo Potency of this compound
The following table summarizes the effective doses (ED₅₀) or effective dose ranges of this compound required to inhibit various PAF-induced physiological responses in guinea pigs, rats, and mice. This data highlights the compound's high potency, particularly in guinea pigs.
| Species | Model | Endpoint | Route of Administration | This compound Potency (mg/kg) | S-Bepafant Potency (mg/kg) | Apafant Potency (mg/kg) |
| Guinea Pig | PAF-induced Bronchoconstriction | Inhibition of respiratory flow changes | Intravenous (i.v.) | 0.007[1][2] | 0.004[3] | 0.018[4] |
| Oral (p.o.) | 0.021[1][2] | 0.018[3] | 0.07[4] | |||
| PAF-induced Hypotension | Inhibition of mean arterial pressure (MAP) drop | Intravenous (i.v.) | Comparable to bronchoconstriction | Comparable to bronchoconstriction | Comparable to bronchoconstriction | |
| Rat | PAF-induced Hypotension | Inhibition of blood pressure drop | Intravenous (i.v.) | 0.001 - 0.1[5] | Not explicitly stated | Not explicitly stated |
| Oral (p.o.) | 0.05 - 1[5] | Not explicitly stated | Not explicitly stated | |||
| PAF-induced Paw Edema | Attenuation of edema | Not specified | More potent than Apafant[2] | Not explicitly stated | Less potent than this compound[2] | |
| Mouse | PAF-induced Lethal Shock | Protection from mortality | Intravenous (i.v.) | 0.005 - 0.1[5] | Not explicitly stated | Not explicitly stated |
| Oral (p.o.) | 0.01 - 1[5] | Not explicitly stated | Not explicitly stated | |||
| Active Anaphylaxis | Inhibition of anaphylactic response | Oral (p.o.) | 1 - 10[6] | Not explicitly stated | Not explicitly stated |
Note: S-Bepafant is the more active enantiomer of racemic this compound. Apafant is another PAF receptor antagonist for comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the key in vivo experiments cited in this guide.
PAF-Induced Bronchoconstriction in Guinea Pigs
This model is widely used to assess the efficacy of PAF antagonists on airway function.
-
Animal Preparation: Male Hartley guinea pigs (350-450 g) are anesthetized, commonly with urethane. A tracheotomy is performed, and the animal is connected to a mechanical ventilator to maintain a constant respiratory rate and volume.
-
Catheterization: The jugular vein is cannulated for the intravenous administration of PAF and the test compound (this compound). The carotid artery may also be cannulated to monitor blood pressure.
-
Baseline Measurement: Stable baseline values for respiratory parameters, such as pulmonary inflation pressure or tidal volume, are recorded.
-
Compound Administration: this compound or its vehicle is administered intravenously or orally at a predetermined time before the PAF challenge.
-
PAF Challenge: A bolus injection of PAF (typically in the range of 30-250 ng/kg, i.v.) is administered to induce bronchoconstriction.[7]
-
Measurement of Bronchoconstriction: Changes in respiratory parameters are continuously recorded. The inhibitory effect of this compound is quantified by measuring the reduction in the PAF-induced increase in pulmonary inflation pressure or decrease in tidal volume.
PAF-Induced Hypotension in Rats
This model evaluates the ability of PAF antagonists to counteract the systemic hypotensive effects of PAF.
-
Animal Preparation: Rats are anesthetized (e.g., with sodium pentobarbital), and their body temperature is maintained.
-
Catheterization: The right carotid artery is cannulated for continuous monitoring of arterial blood pressure. The jugular vein is cannulated for the infusion of PAF and the test compound.
-
Compound Administration: this compound or its vehicle is administered intravenously or orally prior to the PAF challenge.
-
PAF Challenge: PAF is infused intravenously at a dose known to cause a significant but reversible drop in blood pressure (e.g., 2 µg/kg).[8]
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is recorded continuously before, during, and after PAF infusion to assess the extent and duration of hypotension. The efficacy of this compound is determined by its ability to attenuate the PAF-induced decrease in MAP.
PAF-Induced Lethal Shock in Mice
This model assesses the protective effects of PAF antagonists against the lethal systemic effects of high-dose PAF.
-
Animal Preparation: NMRI mice are often used.
-
Compound Administration: this compound or its vehicle is administered, typically orally or intravenously, at a specified time before the PAF challenge.
-
PAF Challenge: A lethal dose of PAF is administered, often via intraperitoneal injection.
-
Endpoint: The primary endpoint is survival, which is monitored over a defined period (e.g., 24 hours). The protective effect of this compound is quantified as the percentage of surviving animals at different doses.
Mandatory Visualizations
PAF Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.
Generalized Experimental Workflow for In Vivo Potency Assessment
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolife-publisher.it [biolife-publisher.it]
A Head-to-Head Comparison of Bepafant and Other PAF Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Bepafant and other Platelet-Activating Factor (PAF) antagonists. It includes a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor.[3][4] Consequently, PAFR antagonists have been a significant area of research for the treatment of various inflammatory diseases.[1][5] This guide focuses on a head-to-head comparison of this compound with other notable PAF antagonists, providing a critical evaluation of their efficacy and pharmacological profiles.
Comparative Efficacy of PAF Antagonists
This compound (WEB 2170) is a synthetic, potent, and selective PAF receptor antagonist belonging to the thienotriazolodiazepine class.[4][6] It is a racemic mixture, with the S-enantiomer (S-Bepafant) being the active component and the R-enantiomer (WEB2387) serving as an inactive control.[4][7] this compound is a pharmacological improvement upon an earlier compound, Apafant (WEB 2086).[4][8] While both this compound and Apafant exhibit similar in vitro properties, this compound demonstrates superior in vivo potency, which is attributed to its longer plasma half-life.[4][7]
In Vitro Activity
In vitro studies are crucial for determining the direct inhibitory effect of antagonists on the PAF receptor and subsequent cellular responses. Key parameters include the equilibrium dissociation constant (KD) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) in functional assays such as PAF-induced platelet and neutrophil aggregation.
| Compound | KD (nM) vs [3H]PAF (human platelets) | IC50 (nM) - Human Platelet Aggregation | IC50 (nM) - Human Neutrophil Aggregation |
| This compound | 16[4] | 310[4] | 830[4][7] |
| Apafant | 15[9] | 170[9] | 360[7][9] |
| S-Bepafant | 14[10] | 350[10] | Not Determined |
In Vivo Potency
In vivo models are essential for evaluating the overall therapeutic potential of PAF antagonists, taking into account pharmacokinetic and pharmacodynamic factors. A common model involves measuring the inhibition of PAF-induced bronchoconstriction and hypotension in guinea pigs. The effective dose (ED50) is a key metric for comparison.
| Compound | Route | ED50 (mg/kg) - Bronchoconstriction (Guinea Pig) | ED50 (mg/kg) - Hypotension (Guinea Pig) |
| This compound | p.o. | 0.021[7] | 0.02[8] |
| i.v. | 0.007[7] | 0.006[8] | |
| Apafant | p.o. | 0.07[8] | 0.066[8] |
| i.v. | 0.018[8] | 0.016[8] | |
| S-Bepafant | p.o. | 0.018[10] | 0.027[8] |
| i.v. | 0.004[10] | 0.005[8] |
The data clearly indicates that while Apafant has slightly better or comparable IC50 values in in vitro aggregation assays, this compound and its active enantiomer, S-Bepafant, are significantly more potent in vivo, particularly when administered orally.[6] This enhanced in vivo efficacy of this compound is a key differentiator for its selection in preclinical studies.[4][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate PAF antagonists.
PAF Receptor Binding Assay
This assay quantifies the affinity of a PAF antagonist for the PAF receptor by measuring the displacement of a radiolabeled ligand.
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the membrane fraction is collected by ultracentrifugation.
-
Binding Reaction: A constant concentration of [3H]PAF is incubated with the platelet membranes in the presence of varying concentrations of the antagonist (e.g., this compound).
-
Separation and Scintillation Counting: The membrane-bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the KD of the antagonist.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit PAF-induced platelet aggregation.[11]
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Antagonist Incubation: The antagonist is added to the PRP and incubated for a specified time (e.g., 1-3 minutes).[10][11]
-
Induction of Aggregation: PAF is added to induce platelet aggregation, which is measured as an increase in light transmission.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.
In Vivo Model of PAF-Induced Bronchoconstriction and Hypotension
This model assesses the efficacy of PAF antagonists in a whole-animal system.[4][7]
-
Animal Preparation: Guinea pigs are anesthetized, and catheters are placed to monitor respiratory flow and mean arterial pressure (MAP).
-
Antagonist Administration: The antagonist is administered either orally (p.o.) or intravenously (i.v.) at various doses.
-
PAF Challenge: After a predetermined time, PAF is administered intravenously to induce bronchoconstriction (decrease in respiratory flow) and hypotension (decrease in MAP).
-
Measurement of Response: The changes in respiratory flow and MAP are recorded.
-
Data Analysis: The ED50 is calculated as the dose of the antagonist that produces a 50% inhibition of the PAF-induced response.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
Reproducibility of Bepafant's Effects on Hypotension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of Bepafant's effects on hypotension, primarily through the lens of its antagonism of the Platelet-Activating Factor (PAF) receptor. This compound (also known as WEB 2170) is a potent and selective PAF receptor antagonist that has been the subject of numerous preclinical studies.[1][2] This document compiles and compares experimental data on this compound and other relevant PAF antagonists, offering detailed insights into their pharmacological activity. The consistent dose-dependent inhibitory effects of this compound on PAF-induced hypotension observed across multiple studies underscore the reproducibility of its primary pharmacological action.
Introduction to this compound and Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[3] One of the key systemic effects of elevated PAF levels is profound hypotension, making the PAF receptor (PAFR) a critical target for therapeutic intervention in conditions such as septic shock.[2][3][4] this compound, a thieno-triazolodiazepine, acts as a competitive antagonist at the PAFR, thereby mitigating the downstream effects of PAF, including hypotension.[1][2]
Comparative Analysis of In Vivo Efficacy
The primary measure of efficacy for PAF antagonists in the context of hypotension is their ability to inhibit the drop in mean arterial pressure (MAP) induced by PAF administration in animal models. The half-maximal effective dose (ED50) is a standard metric for this comparison. The data presented below, primarily from studies in guinea pigs and rats, demonstrates the reproducible potency of this compound, often in direct comparison to its predecessor, Apafant (WEB 2086), and its active enantiomer, S-Bepafant.
Table 1: Comparative In Vivo Potency of PAF Antagonists on PAF-Induced Hypotension (Mean Arterial Pressure)
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference(s) |
| This compound (WEB 2170) | Guinea Pig | Oral (p.o.) | 0.02 | |
| Guinea Pig | Intravenous (i.v.) | 0.006 | [5] | |
| Rat | Intravenous (i.v.) | Dose-dependent inhibition from 0.001-0.1 mg/kg | [1] | |
| Apafant (WEB 2086) | Guinea Pig | Oral (p.o.) | 0.066 | [6] |
| Guinea Pig | Intravenous (i.v.) | 0.016 | [6] | |
| S-Bepafant | Guinea Pig | Oral (p.o.) | 0.027 | [7] |
| Guinea Pig | Intravenous (i.v.) | 0.005 | [7] | |
| WEB 2347 | Rat | Oral (p.o.) | ~100x more potent than Apafant | [6] |
| UK-74505 | Rat | Intravenous (i.v.) | 0.035 | [5] |
| SRI 63-675 | Rat | Intravenous (i.v.) | 0.032 | [3] |
| BN 50739 | Rat | Intraperitoneal (i.p.) | Dose-dependent attenuation |
Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols between studies.
The data consistently shows that this compound is significantly more potent than Apafant in vivo, a finding that is reproduced across different administration routes.[5][6] S-Bepafant, the active enantiomer of this compound, demonstrates a slight increase in potency compared to the racemic mixture.[7] Other PAF antagonists, such as UK-74505 and SRI 63-675, also exhibit potent anti-hypotensive effects in the nanomolar range.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of PAF antagonists on hypotension.
PAF-Induced Hypotension in Anesthetized Rats
This model is a standard for assessing the in vivo potency of PAF receptor antagonists.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent, such as urethane (1.2 g/kg, i.p.) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (16 mg/kg, i.p.).[2] The choice of anesthetic is critical as some agents can affect blood pressure.[2]
-
Surgical Preparation:
-
Experimental Procedure:
-
A stabilization period of 15-20 minutes is allowed after surgical preparation.
-
The test compound (e.g., this compound) or vehicle is administered intravenously via the jugular vein catheter.
-
After a predetermined time (e.g., 5-15 minutes), a bolus of PAF (e.g., 100 ng/kg) is injected intravenously to induce hypotension.[8]
-
The maximum decrease in MAP is recorded.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the PAF-induced hypotensive response compared to the vehicle control.
-
Dose-response curves are generated to determine the ED50 value.
-
PAF-Induced Hypotension in Anesthetized Guinea Pigs
This model is also widely used and is particularly sensitive to the effects of PAF.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthesia: Anesthesia can be induced with an agent like pentobarbital sodium (30-50 mg/kg, i.p.) or a combination of ketamine and xylazine.[9] Inhalational anesthesia with isoflurane is also a common and well-controlled method.[9]
-
Surgical Preparation: Similar to the rat model, the carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.[8]
-
Experimental Procedure:
-
Following a stabilization period, the antagonist or vehicle is administered either intravenously or orally.
-
PAF is infused intravenously (e.g., 10 ng/kg/min) to induce a sustained hypotensive response.
-
The effect of the antagonist on the PAF-induced drop in MAP is quantified.
-
For oral administration, the antagonist is given a set time before the PAF challenge (e.g., 1 hour) to allow for absorption.
-
Signaling Pathways and Workflow Diagrams
PAF Receptor Signaling Pathway
This compound exerts its anti-hypotensive effect by blocking the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR). This pathway involves the activation of phospholipases and subsequent downstream signaling that leads to vasodilation and increased vascular permeability, culminating in hypotension.
Caption: PAF Receptor Signaling Pathway Leading to Hypotension.
Experimental Workflow for In Vivo Antagonist Screening
The following diagram illustrates the typical workflow for evaluating the efficacy of a PAF antagonist in an animal model of PAF-induced hypotension.
Caption: In Vivo Screening Workflow for PAF Antagonists.
Conclusion
The available preclinical data strongly supports the reproducible, dose-dependent efficacy of this compound in counteracting PAF-induced hypotension. Its potency, particularly when compared to its predecessor Apafant, has been consistently demonstrated in multiple studies. This body of evidence provides a solid foundation for its use as a pharmacological tool in research and for its potential consideration in drug development programs targeting conditions characterized by excessive PAF activity and associated hypotension. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of future studies in this area.
References
- 1. 2.5. Direct Measurement of Blood Pressure in Rats under Anaesthesia [bio-protocol.org]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
- 9. Comparison of Physiological Parameters and Anaesthesia Specific Observations during Isoflurane, Ketamine-Xylazine or Medetomidine-Midazolam-Fentanyl Anaesthesia in Male Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bepafant's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Bepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives. The information is compiled from preclinical and clinical research to support further investigation and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic thieno-triazolodiazepine that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a potent phospholipid mediator involved in a wide range of inflammatory processes, including platelet aggregation, vasodilation, and recruitment of inflammatory cells.[3] By blocking the PAFR, this compound inhibits the downstream signaling cascades that lead to these pro-inflammatory responses. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, can signal through various pathways, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This can subsequently activate the MAPK signaling pathway, contributing to inflammatory gene expression.
Comparative In Vitro and In Vivo Efficacy
This compound has been extensively evaluated in various preclinical models, often in direct comparison with its predecessor, Apafant (also known as WEB 2086), and its active enantiomer, S-Bepafant.
In Vitro Data
| Compound | Target | Assay | IC50 Value | Source |
| This compound | Human Platelets | PAF-induced Aggregation | 0.3 µM (300 nM) | [4] |
| This compound | Human Neutrophils | PAF-induced Aggregation | 0.83 µM (830 nM) | [4] |
| Apafant (WEB 2086) | Human Platelets | PAF-induced Aggregation | ~0.17 µM (170 nM) | |
| Apafant (WEB 2086) | Human Neutrophils | PAF-induced Aggregation | ~0.36 µM (360 nM) |
In Vivo Data
This compound generally demonstrates superior in vivo potency compared to Apafant, which is attributed to its improved pharmacokinetic profile.
| Compound | Animal Model | Endpoint | Route of Administration | ED50 Value | Source |
| This compound | Guinea Pig | PAF-induced Bronchoconstriction | Oral | 0.005 - 0.5 mg/kg | [4] |
| This compound | Guinea Pig | PAF-induced Bronchoconstriction | Intravenous | 0.005 - 0.05 mg/kg | [4] |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced Bronchoconstriction | Oral | - | |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced Bronchoconstriction | Intravenous | - | |
| This compound | Rat | PAF-induced Hypotension | Oral | 0.05 - 1 mg/kg | [4] |
| This compound | Rat | PAF-induced Hypotension | Intravenous | 0.001 - 0.1 mg/kg | [4] |
| Apafant (WEB 2086) | Rat | PAF-induced Hypotension | Oral | 5-40 times less potent than this compound | [4] |
| Apafant (WEB 2086) | Rat | PAF-induced Hypotension | Intravenous | - |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PAF Receptor Inhibition by this compound
Caption: PAF Receptor signaling and inhibition by this compound.
Experimental Workflow: PAF-induced Paw Edema in Rats
Caption: Workflow for assessing this compound in a rat paw edema model.
Detailed Experimental Protocols
PAF-induced Paw Edema in Rats
This in vivo model assesses the ability of a compound to inhibit acute local inflammation.
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a negative control (saline), a vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin). This compound or the reference drug is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of edema.
-
Induction of Edema: A subplantar injection of 0.1 mL of Platelet-Activating Factor (PAF) solution in saline is administered into the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured using a plethysmometer immediately before the PAF injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema by the test compound is calculated by comparing the mean increase in paw volume of the treated group with that of the vehicle control group.
In Vitro Platelet Aggregation Assay
This assay evaluates the direct inhibitory effect of a compound on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 2-5 minutes) at 37°C.
-
Induction of Aggregation: Aggregation is induced by adding a submaximal concentration of PAF to the PRP sample. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for several minutes.
-
Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of this compound by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.
In Vitro Neutrophil Aggregation Assay
This assay assesses the effect of a compound on the aggregation of neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque). Red blood cells are removed by hypotonic lysis. The isolated neutrophils are then washed and resuspended in a suitable buffer.
-
Aggregation Measurement: Similar to the platelet aggregation assay, neutrophil aggregation can be measured by changes in light transmission in an aggregometer. A suspension of neutrophils is placed in a cuvette with a stir bar at 37°C.
-
Inhibition Assay: The neutrophil suspension is pre-incubated with different concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Aggregation is initiated by adding PAF to the neutrophil suspension. The change in light transmission is recorded over time.
-
Data Analysis: The percentage inhibition of neutrophil aggregation is calculated for each concentration of this compound, and the IC50 value is determined.
PAF-induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to evaluate the protective effects of a compound against airway obstruction.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane). A tracheotomy is performed, and the animal is connected to a small animal ventilator. The jugular vein is cannulated for intravenous drug administration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance.
-
Dosing: this compound or a vehicle is administered intravenously or orally at various time points before the PAF challenge.
-
PAF Challenge: A bolus injection of PAF is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the PAF-induced increase in pulmonary inflation pressure or airway resistance compared to the vehicle-treated group. The ED50 value is then calculated.[5][6][7][8][9]
Clinical Trial Landscape
While extensive preclinical data exists for this compound and other PAF antagonists, clinical trial data on their anti-inflammatory effects are more limited and have yielded mixed results.
-
Asthma: Several clinical trials have investigated the efficacy of PAF antagonists, including Apafant (WEB 2086) and others, in the treatment of asthma.[2][10] While some studies showed a modest attenuation of the late asthmatic response to allergens, overall, PAF antagonists have not demonstrated significant clinical benefit in the long-term management of asthma.[3][11][12] For example, a study with WEB 2086 did not show a significant reduction in allergen-induced early or late asthmatic responses.[1][10]
-
Other Inflammatory Conditions: The role of PAF antagonists has been explored in other inflammatory conditions. However, publicly available, detailed quantitative data from clinical trials specifically for this compound in a broad range of inflammatory diseases is limited.
Conclusion
This compound is a potent and specific PAF receptor antagonist with well-documented anti-inflammatory effects in a variety of preclinical models. It demonstrates superior in vivo potency compared to its predecessor, Apafant. The provided experimental protocols offer a framework for the continued investigation and cross-validation of this compound's therapeutic potential. While the clinical translation of PAF antagonists has been challenging, the robust preclinical data for this compound suggests that further exploration in specific inflammatory conditions may be warranted. Future research should focus on identifying patient populations and disease contexts where PAF plays a critical pathogenic role to unlock the therapeutic potential of compounds like this compound.
References
- 1. Effect of a platelet activating factor antagonist, WEB 2086, on allergen induced asthmatic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the orally active platelet-activating factor antagonist WEB 2086 in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity of this compound (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of PAF in postallergic propranolol-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of a platelet activating factor antagonist, WEB 2086, on allergen induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Role of platelet activating factor and its antagonists in bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bepafant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Bepafant.
This compound, a platelet-activating factor (PAF) antagonist, requires careful handling and disposal in accordance with established safety protocols and regulations. Adherence to these procedures minimizes risks to personnel and the environment.
This compound Disposal Procedures
Disposal of this compound, as with any laboratory chemical, must comply with national and local regulations. The following is a step-by-step guide for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
- Safety glasses
- Chemical-resistant gloves
- Laboratory coat
2. Waste Classification: While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general principles for pharmaceutical and chemical waste disposal should be followed. As a precautionary measure, this compound should be treated as potentially hazardous waste unless confirmed otherwise by a specific SDS from the manufacturer.
3. Container Management:
- Keep this compound in its original container where possible.
- Do not mix this compound waste with other chemical waste streams.
- Ensure the container is securely sealed and clearly labeled as "this compound Waste."
- Uncleaned, empty containers should be treated as if they still contain the product.
4. Disposal Pathway:
- Do not dispose of this compound down the drain or in regular trash.
- This compound waste must be disposed of through a licensed hazardous waste disposal company.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
5. Spill Cleanup:
- In the event of a spill, avoid generating dust.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- For solid spills, carefully scoop the material into a suitable container.
- Clean the affected area thoroughly.
- All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Quantitative Data Summary
As no specific quantitative data regarding disposal limits for this compound was found, general best practices for chemical waste minimization should be followed.
| Parameter | Recommendation |
| Waste Segregation | Segregate this compound waste from all other waste types. |
| Container Labeling | Clearly label with "Hazardous Waste: this compound". |
| Regulatory Compliance | Adhere to all local and national disposal regulations. |
Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures outlined above are based on standard laboratory safety guidelines for chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Personal protective equipment for handling Bepafant
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Bepafant, a potent platelet-activating factor (PAF) receptor antagonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a framework for operational planning.
Personal Protective Equipment (PPE) and Handling
Due to its high potency, this compound should be handled with care to avoid exposure. While a specific Occupational Exposure Limit (OEL) has not been established, its pharmacological activity suggests it should be treated as a potent compound. The following PPE and handling procedures are recommended:
Engineering Controls:
-
Primary Containment: All work with solid this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Ventilation: General laboratory ventilation should be maintained with good air exchange rates.
Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves when handling this compound. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn over personal clothing.
-
Respiratory Protection: For operations with a high potential for aerosol generation (e.g., weighing large quantities, sonication), a NIOSH-approved respirator (e.g., N95 or higher) is recommended.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover the material with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Clean: Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal. Do not dry sweep.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Categorization: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous chemical waste.
-
Containerization: Collect waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Incineration at a high temperature is the preferred method for the destruction of potent pharmaceutical compounds.[1][2] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂ClN₅O₂S | [1] |
| Molecular Weight | 467.97 g/mol | [1] |
| In Vivo Potency (Oral, ED₅₀ in guinea pigs) | 0.021 mg/kg (Respiratory Flow) | Boehringer Ingelheim |
| In Vitro Potency (IC₅₀, human platelets) | 310 nM | Boehringer Ingelheim |
| In Vitro Potency (IC₅₀, human neutrophils) | 830 nM | Boehringer Ingelheim |
Experimental Protocols: General Best Practices for Handling Potent Compounds
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. The following are general best practices that should be incorporated:
-
Designated Area: All work with this compound should be performed in a designated area to prevent cross-contamination.
-
Weighing:
-
Weigh the smallest amount of material necessary for the experiment.
-
Use a ventilated balance enclosure or a chemical fume hood.
-
Use anti-static weighing dishes.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid aerosolization.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
-
Training: All personnel handling this compound must be trained on the specific hazards and handling procedures for this compound.
This compound Mechanism of Action: PAF Receptor Signaling
This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[3] By binding to PAFR, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, PAF. This inhibition of PAF signaling is responsible for this compound's anti-inflammatory and anti-anaphylactic effects.
Caption: this compound inhibits the PAFR signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
